Verinurad
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-20(2,19(23)24)25-18-9-10-22-12-17(18)16-8-7-13(11-21)14-5-3-4-6-15(14)16/h3-10,12H,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBOLPLTQDKXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC=CC=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352792-74-5 | |
| Record name | Verinurad [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352792745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verinurad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11873 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VERINURAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12WJ62D047 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Verinurad's Mechanism of Action on URAT1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the human urate transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid. By competitively inhibiting URAT1, this compound effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels. This mechanism of action positions this compound as a therapeutic agent for hyperuricemia and gout. This technical guide provides an in-depth overview of this compound's interaction with URAT1, including its binding affinity, the molecular basis of its high potency and selectivity, detailed experimental protocols for its characterization, and its pharmacodynamic effects observed in clinical studies.
Quantitative Data: this compound's Interaction with URAT1 and Other Transporters
This compound demonstrates high-affinity binding to URAT1 and significant selectivity over other related organic anion transporters (OATs). The following table summarizes the key quantitative parameters of this compound's inhibitory activity.
| Parameter | Value | Transporter | Species | Notes |
| IC50 | 25 nM[1][2] | URAT1 | Human | In vitro transport activity assay. |
| 150 nM[3][4] | URAT1 (humanized rat) | Human/Rat Chimera | Cryo-electron microscopy construct. | |
| 5.9 µM[1] | OAT4 | Human | Demonstrates selectivity over OAT4. | |
| 4.6 µM[1] | OAT1 | Human | Demonstrates selectivity over OAT1. | |
| Ki | 6.9 nM[1] | URAT1 | Human | Determined by competitive binding assay. |
| EC50 | 22 nM[1] | URAT1 | Human | In vivo, based on fractional excretion of uric acid (FEUA) in healthy volunteers. |
Clinical Pharmacodynamics: Serum Uric Acid Reduction
Clinical trials have demonstrated a dose-dependent reduction in serum uric acid levels with this compound administration.
| Study | This compound Dose | Mean Percentage Change in sUA from Baseline |
| Phase II (Study 1)[5] | 5 mg | -17.5% |
| 10 mg | -29.1% | |
| 12.5 mg | -34.4% | |
| Phase II (Study 2)[5] | 2.5 mg - 15 mg | -31.7% to -55.8% |
| Phase I (Single 40 mg dose)[1] | 40 mg | Up to 60% reduction |
Mechanism of Action: Competitive Inhibition of URAT1
This compound functions as a competitive inhibitor of URAT1.[1][2] This means that this compound and uric acid bind to the same site on the transporter. By occupying this binding site, this compound sterically hinders the interaction of uric acid with the transporter, thereby preventing its reabsorption from the renal tubules back into the bloodstream.[1]
Recent cryo-electron microscopy studies have revealed that this compound binds within the central cavity of URAT1, locking the transporter in an inward-facing conformation.[3] This conformational trapping further contributes to the inhibition of the urate transport cycle.
The high affinity and specificity of this compound for human URAT1 are attributed to its interactions with specific amino acid residues within the transporter's binding pocket. Key residues identified as crucial for high-affinity binding include Cys-32, Ser-35, Phe-365, and Ile-481.[1] The requirement for Cys-32 is noted as a unique feature for this compound compared to other uricosuric agents.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for assessing URAT1 inhibition.
References
- 1. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
Verinurad as a selective uric acid reabsorption inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1).[1][2] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid back into the bloodstream.[3][4] By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[3] This mechanism of action makes this compound a promising therapeutic agent for the management of hyperuricemia, the underlying cause of gout.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development.
Introduction
Gout is a common and painful form of inflammatory arthritis caused by the deposition of monosodium urate crystals in and around the joints, which is a consequence of chronic hyperuricemia (elevated sUA levels).[1] Hyperuricemia can result from either overproduction or underexcretion of uric acid. The majority of individuals with hyperuricemia are underexcreters. Urate-lowering therapy is the cornerstone of gout management.[5]
This compound is a non-purine, selective uric acid reabsorption inhibitor (SURI) that specifically targets URAT1.[3][4] Structurally, it is 2-[3-(4-cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid with the chemical formula C₂₀H₁₆N₂O₂S.[6] Its selective action on URAT1 offers the potential for effective sUA lowering.[1] This document details the scientific and clinical foundation of this compound for professionals in drug development and research.
Mechanism of Action
This compound exerts its pharmacological effect by selectively inhibiting URAT1, a transporter protein located on the apical membrane of renal proximal tubular cells.[4] URAT1 is responsible for the majority of uric acid reabsorption from the glomerular filtrate.[3] By binding to URAT1, this compound blocks this reabsorption process, leading to increased renal excretion of uric acid and a subsequent reduction in sUA concentrations.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Transporter | IC₅₀ (nM) | Reference |
| Human URAT1 | 25 | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)
| Dose | Cₘₐₓ (ng/mL) | AUC₀₋∞ (ng·h/mL) | Tₘₐₓ (h) | t₁/₂ (h) | Reference |
| 2 mg | 16.3 | 114 | 0.75 | 10.1 | [7] |
| 5 mg | 40.5 | 321 | 0.75 | 12.3 | [7] |
| 10 mg (Japanese) | 38.2 | 271 | 1.25 | 8-12 | [8] |
| 10 mg (non-Asian) | 27.7 | 220 | 1.25 | 8-12 | [8] |
| 20 mg | 179 | 1320 | 0.5 | 15.1 | [7] |
| 40 mg | 322 | 2600 | 0.5 | 15.2 | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Doses)
| Dose | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | Accumulation Ratio (AUC) | Reference |
| 10 mg (Japanese) | 38.2 | 271 | 1.34 | [9] |
| 10 mg (non-Asian) | 27.7 | 220 | 1.24 | [9] |
| 12 mg (Chinese) | 42.0 | 264 | N/A | [10][11] |
| 24 mg (Asian) | 73.6 | 478 | N/A | [10][11] |
Table 4: Clinical Efficacy of this compound Monotherapy in Patients with Gout or Hyperuricemia
| Study | Dose | Mean % Change in sUA from Baseline | Reference |
| Phase II (US) | 5 mg | -17.5 | [12][13][14] |
| 10 mg | -29.1 | [12][13][14] | |
| 12.5 mg | -34.4 | [12][13][14] | |
| Phase II (Japan) | 2.5 mg | -31.7 | [12][13] |
| 5 mg | -51.7 | [12][13] | |
| 15 mg | -55.8 | [12][13] |
Table 5: Clinical Efficacy of this compound in Combination Therapy
| Combination | Mean % Change in sUA from Baseline | Reference |
| This compound 10 mg + Allopurinol 300 mg | -67 | [15][16] |
| This compound 20 mg + Allopurinol 300 mg | -74 | [15][16] |
| This compound 10 mg + Febuxostat 40 mg | -76 | [17][18] |
| This compound 2.5 mg + Febuxostat 80 mg | -67 | [18] |
Experimental Protocols
In Vitro URAT1 Inhibition Assay
This protocol describes a representative method for determining the in vitro potency of compounds like this compound on the human URAT1 transporter expressed in a mammalian cell line.
Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing human URAT1 (hURAT1-HEK293).[19]
-
HEK293 cells (wild-type, as a negative control).[19]
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
24-well cell culture plates.[19]
-
Krebs-Ringer buffer (pH 8.0).[19]
-
Uric acid stock solution.[19]
-
This compound stock solution (in DMSO).
-
Cell lysis buffer.
-
Fluorometric uric acid assay kit.
-
Microplate reader.
Procedure:
-
Cell Culture: Maintain hURAT1-HEK293 and wild-type HEK293 cells in appropriate culture medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 24-well plates at a density of approximately 2.5 x 10⁵ cells per well and allow them to adhere and grow to about 80% confluency.[19]
-
Compound Preparation: Prepare serial dilutions of this compound in Krebs-Ringer buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.1%).
-
Pre-incubation: Remove the culture medium from the wells and wash the cells with Krebs-Ringer buffer. Add the this compound dilutions to the hURAT1-HEK293 cells and incubate for 30 minutes at 37°C.[19]
-
Uric Acid Uptake: Add uric acid solution to all wells (including controls) to a final concentration of 750 µM and incubate for 30 minutes at 37°C.[19]
-
Washing: Terminate the uptake by rapidly aspirating the uric acid solution and washing the cells three times with ice-cold PBS.[19]
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular uric acid concentration using a fluorometric assay kit according to the manufacturer's instructions.[19]
-
Data Analysis: Normalize the fluorescence intensity to the protein concentration in each well. The amount of uric acid uptake in wild-type HEK293 cells is considered background and is subtracted from the values obtained from hURAT1-HEK293 cells.[19] The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[19]
In Vivo Hyperuricemia Animal Model
This protocol outlines a common method for inducing hyperuricemia in rats to evaluate the efficacy of urate-lowering agents like this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Potassium oxonate (uricase inhibitor).[20]
-
Hypoxanthine (purine precursor).[21]
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose).
-
This compound.
-
Blood collection supplies.
-
Centrifuge.
-
Serum uric acid, creatinine, and urea nitrogen assay kits.
Procedure:
-
Acclimatization: House the rats in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.
-
Induction of Hyperuricemia:
-
Prepare a suspension of potassium oxonate in a suitable vehicle.
-
Prepare a suspension of hypoxanthine in a suitable vehicle.
-
Administer hypoxanthine (e.g., 500 mg/kg) via oral gavage (ig).
-
Simultaneously or shortly after, administer potassium oxonate (e.g., 100 mg/kg) via subcutaneous (sc) or intraperitoneal (ip) injection.
-
-
Dosing:
-
Divide the animals into groups: normal control, hyperuricemic model (vehicle), positive control (e.g., allopurinol), and this compound treatment groups (various doses).
-
Administer the respective treatments orally once daily for the duration of the study.
-
-
Sample Collection:
-
Collect blood samples from the tail vein or via cardiac puncture at specified time points (e.g., before the study, and at various time points after induction and treatment).
-
Separate the serum by centrifugation.
-
-
Biochemical Analysis:
-
Measure the serum concentrations of uric acid, creatinine, and urea nitrogen using commercially available assay kits.
-
-
Data Analysis:
-
Compare the serum uric acid levels between the different treatment groups and the hyperuricemic model group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Clinical Development
This compound has been evaluated in several Phase I and Phase II clinical trials, both as a monotherapy and in combination with xanthine oxidase inhibitors (XOIs) like allopurinol and febuxostat.[12][16][22]
Phase I Studies
Phase I trials in healthy volunteers have demonstrated that this compound is rapidly absorbed and exhibits dose-proportional pharmacokinetics.[3][10] These studies established the initial safety, tolerability, and pharmacokinetic profile of the drug.[3][10]
Phase II Studies
Phase II studies have been conducted in patients with gout and/or asymptomatic hyperuricemia.[12][13] These trials were typically randomized, double-blind, and placebo-controlled, with a dose-escalation design.[12] The primary endpoint was generally the percentage change from baseline in sUA.[12][13]
Combination Therapy
Studies combining this compound with XOIs have shown significantly greater sUA lowering than either agent alone.[16][18][23] The rationale for this combination is the complementary mechanisms of action: XOIs reduce the production of uric acid, while this compound enhances its excretion.[4] This dual approach can be particularly beneficial for patients who do not achieve target sUA levels with XOI monotherapy.[15]
Safety and Tolerability
This compound has been generally well-tolerated in clinical trials.[10][24] The most common treatment-emergent adverse events are typically mild to moderate in severity.[10] When used as a monotherapy, an increase in renal-related adverse events has been observed, which is a known effect of uricosuric agents due to increased uric acid concentration in the renal tubules.[12][14] The combination with an XOI, which reduces the production of uric acid, may mitigate this risk.[5] No drug-drug interactions of clinical significance have been observed with allopurinol or febuxostat.[15][17][23]
Conclusion
This compound is a potent and selective URAT1 inhibitor that has demonstrated significant sUA-lowering efficacy in both preclinical and clinical studies. Its mechanism of action directly addresses the underexcretion of uric acid, a primary cause of hyperuricemia. While further investigation is ongoing, particularly in combination with XOIs, this compound represents a promising therapeutic option for the management of hyperuricemia and gout. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the key data and methodologies that underpin its development.
References
- 1. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A semi-mechanistic exposure–response model to assess the effects of this compound, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and tolerability of available urate-lowering drugs: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C20H16N2O2S | CID 54767229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics, and safety of this compound with and without allopurinol in healthy Asian, Chinese, and non‐Asian participants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Safety and efficacy of this compound, a selective URAT1 inhibitor, for the treatment of patients with gout and/or asymptomatic hyperuricemia in the United States and Japan: Findings from two phase II trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Pharmacodynamic and pharmacokinetic effects and safety of this compound in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rmdopen.bmj.com [rmdopen.bmj.com]
- 17. rmdopen.bmj.com [rmdopen.bmj.com]
- 18. Pharmacokinetics, Pharmacodynamics, and Tolerability of Concomitant Administration of this compound and Febuxostat in Healthy Male Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Potassium Oxonate-Induced Hyperuricaemia Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. A Study of this compound and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]
- 23. This compound combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. dovepress.com [dovepress.com]
A Technical Guide to the Preclinical Investigation of Verinurad for Hyperuricemia and Gout
Introduction
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is a primary precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[1] The majority of hyperuricemia cases stem from the underexcretion of urate by the kidneys.[1] A key protein in this process is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, which is responsible for the reabsorption of uric acid from the renal proximal tubule back into the bloodstream.[2][3] Consequently, inhibiting URAT1 is a primary therapeutic strategy for increasing uric acid excretion and lowering sUA levels.[4]
Verinurad (also known as RDEA3170) is a novel, potent, and selective URAT1 inhibitor developed for the treatment of gout and hyperuricemia.[5][6][7] Unlike earlier uricosuric agents such as probenecid, which exhibit broad activity against multiple organic anion transporters (OATs), this compound was designed for high specificity towards URAT1, aiming to provide a more targeted therapeutic effect.[4][8] This technical guide details the preclinical data and methodologies used to characterize this compound's mechanism of action, potency, and efficacy in non-clinical models.
Mechanism of Action: Selective Inhibition of URAT1
This compound exerts its therapeutic effect by directly inhibiting the function of the URAT1 transporter located on the apical membrane of renal proximal tubular cells.[2][9] In the complex process of uric acid homeostasis, uric acid is filtered from the blood and enters the renal tubule. URAT1 then mediates the reabsorption of a significant portion of this filtered uric acid back into the tubular cells, in exchange for organic anions.[2] By blocking this reabsorption pathway, this compound increases the fractional excretion of uric acid (FEUA), leading to a reduction in overall serum urate concentrations.[6][10]
Preclinical studies have established that this compound binds competitively to a site within the URAT1 transporter's substrate channel.[5][8] This binding sterically hinders the transit of uric acid, effectively preventing its reabsorption.[5][6]
Preclinical Pharmacological Data
The potency and selectivity of this compound have been quantified through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
The inhibitory activity of this compound was assessed against human URAT1 and related organic anion transporters, OAT1 and OAT4, which share some structural homology. The results demonstrate that this compound is a highly potent inhibitor of URAT1 with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[2][5] Its potency against OAT1 and OAT4 is significantly lower (by approximately 200-fold), highlighting its high degree of selectivity for URAT1.[6]
| Transporter | Species | IC50 Value | Reference |
| URAT1 | Human | 25 nM | [2][5][8] |
| OAT1 | Human | 4.6 µM (4600 nM) | [6] |
| OAT4 | Human | 5.9 µM (5900 nM) | [6] |
Binding and Interaction Studies
To elucidate the molecular interactions between this compound and URAT1, binding assays were conducted. These studies revealed that this compound, along with other uricosuric agents like benzbromarone and probenecid, competitively bind to the same site on the URAT1 transporter.[5][8] However, the specific residues required for high-affinity binding differ between inhibitors. For this compound, high-affinity inhibition is uniquely dependent on the presence of Cys-32, in addition to other key residues such as Ser-35, Phe-365, and Ile-481, which are located within the transporter's substrate channel.[5][6][8]
References
- 1. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Study of this compound and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]
- 4. explorationpub.com [explorationpub.com]
- 5. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
Unveiling the Preclinical Power: A Technical Guide to the Pharmacodynamics of Verinurad in Animal Research
For Immediate Release
San Diego, CA – Verinurad (formerly RDEA3170), a potent and selective inhibitor of the uric acid transporter 1 (URAT1), has demonstrated significant promise in preclinical animal models for the treatment of hyperuricemia, the primary cause of gout. This technical guide provides an in-depth overview of the pharmacodynamic properties of this compound in animal research, offering valuable insights for researchers, scientists, and drug development professionals. The following data, compiled from available scientific literature, highlights the mechanism of action, efficacy, and experimental protocols underpinning our understanding of this compound's effects in non-human subjects.
Core Mechanism of Action: Potent and Selective URAT1 Inhibition
This compound exerts its urate-lowering effect by specifically targeting URAT1, a key protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting this transporter, this compound promotes the excretion of uric acid from the body, thereby reducing its concentration in the blood.
In vitro studies utilizing human embryonic kidney (HEK-293T) cells transfected with human or rat URAT1 have been instrumental in quantifying this compound's inhibitory activity. These experiments have established this compound as a highly potent inhibitor of both human and, to a lesser extent, rat URAT1.
Table 1: In Vitro Inhibitory Activity of this compound against URAT1
| Species | IC50 (nM) |
| Human | 25 |
| Rat | 1100 |
IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
In Vivo Efficacy: Uric Acid Reduction in Non-Human Primates
Preclinical studies in tufted capuchin monkeys, a relevant model for human uric acid metabolism, have demonstrated the in vivo efficacy of this compound. Administration of this compound in these animals resulted in a dose-dependent increase in the urinary excretion of uric acid. This finding provides crucial in vivo evidence of this compound's mechanism of action and its potential as a uricosuric agent. While the precise quantitative dose-response relationship in this model is not publicly available, the qualitative data strongly supports its urate-lowering capabilities.
Experimental Protocols: A Closer Look at the Methodology
To ensure scientific rigor and reproducibility, the following section details the experimental protocols employed in the key animal and in vitro studies cited in this guide.
In Vitro URAT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human and rat URAT1.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293T) cells are cultured in appropriate media. The cells are then transiently transfected with expression plasmids containing the cDNA for either human URAT1 or rat URAT1.
-
Uptake Assay:
-
Transfected cells are seeded into multi-well plates.
-
The cells are washed and pre-incubated in a buffer solution.
-
A reaction mixture containing radiolabeled [¹⁴C]uric acid and varying concentrations of this compound is added to the cells.
-
The uptake of [¹⁴C]uric acid is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped by washing the cells with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate statistical software.
-
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the mechanism of action and experimental workflows.
The Discovery and Development of Verinurad (RDEA3170): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Verinurad (RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys. Developed initially by Ardea Biosciences and later acquired by AstraZeneca, this compound emerged from research aimed at creating a more potent successor to Lesinurad for the treatment of hyperuricemia and gout. Its mechanism of action involves blocking URAT1, thereby increasing the urinary excretion of uric acid and lowering serum uric acid (sUA) levels. Preclinical studies demonstrated its high affinity and selectivity for URAT1. Clinical development, encompassing Phase I and II trials, investigated its pharmacokinetics, pharmacodynamics, safety, and efficacy, both as a monotherapy and in combination with xanthine oxidase inhibitors like allopurinol and febuxostat. Despite showing promising dose-dependent reductions in sUA, the development of this compound for gout appears to have been discontinued. However, its potential is being explored for other indications such as chronic kidney disease and heart failure with preserved ejection fraction. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound.
Discovery and Preclinical Development
This compound was developed as a next-generation URAT1 inhibitor following Lesinurad, with the goal of achieving higher potency and selectivity.[1]
Mechanism of Action
This compound is a highly potent and specific inhibitor of URAT1.[2][3] By binding to URAT1, it competitively inhibits the reabsorption of uric acid in the proximal tubules of the kidneys, leading to increased fractional excretion of uric acid (FEUA) and a subsequent reduction in serum uric acid levels.[3][4] Unlike other uricosuric agents, the high-affinity inhibition by this compound uniquely requires the presence of the Cys-32 residue on the URAT1 transporter.[2][5]
In Vitro Potency and Selectivity
In vitro studies established the high potency and selectivity of this compound for human URAT1.
| Target | IC50 | Reference |
| Human URAT1 | 25 nM | [2][3][5] |
| Human OAT4 | 5.9 µM | [3] |
| Human OAT1 | 4.6 µM | [3] |
Table 1: In Vitro Inhibitory Activity of this compound.
Preclinical Structure-Activity Relationship (SAR)
The development of this compound involved modifications to the molecular structure of lesinurad, specifically replacing the cyclopropyl group with a cyano group and the acetic acid group with a methylpropanoic acid group. These changes resulted in an approximately 140-fold higher affinity for human URAT1 and a longer half-life compared to lesinurad.[5] Further research into this compound analogs has been conducted to explore dual inhibition of URAT1 and GLUT9, aiming for improved pharmacodynamic and pharmacokinetic profiles.[6][7] For instance, the analog KPH2f demonstrated comparable URAT1 inhibitory activity to this compound (IC50 of 0.24 µM vs 0.17 µM for this compound in that study) and also inhibited GLUT9, while showing improved oral bioavailability in a mouse model (30.13% for KPH2f vs 21.47% for this compound).[6][7]
Clinical Development
The clinical development of this compound has been investigated in Phase I and Phase II studies, both as a monotherapy and in combination with other gout medications.
Phase I Clinical Trials
Phase I studies in healthy volunteers were conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of this compound.
Key Findings from Phase I Studies:
-
Safety and Tolerability: Single and multiple doses of this compound were generally well tolerated.[8][9]
-
Pharmacokinetics: this compound was rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 0.5 to 2.0 hours.[9][10] It exhibited a terminal half-life of around 15 hours.[10][11] Exposure (Cmax and AUC) was generally dose-proportional.[8][12] A moderate-fat meal was found to slightly delay absorption and decrease overall exposure.[8]
-
Pharmacodynamics: this compound demonstrated dose-dependent reductions in serum uric acid (sUA) levels.[8]
| Parameter | Value | Condition | Reference |
| Tmax | 0.5 - 2.0 hours | Single dose, fasted | [9][10] |
| Terminal Half-life | ~15 hours | Single 10 mg oral dose | [10][11] |
| Effect of Food (Moderate Fat) | AUC decreased by 23%, Cmax decreased by 37-53% | Single dose | [8] |
Table 2: Summary of Pharmacokinetic Parameters of this compound from Phase I Studies.
Phase II Clinical Trials
Phase II trials evaluated the efficacy and safety of this compound in patients with gout and hyperuricemia, often in combination with xanthine oxidase inhibitors.
Phase IIa Study (NCT02498652): this compound in Combination with Allopurinol
This open-label study assessed the pharmacodynamics, pharmacokinetics, and safety of this compound (2.5-20 mg) co-administered with allopurinol (300 mg) in adults with gout.[10][13][14][15]
| Treatment Group | Maximum % Decrease in sUA from Baseline (Emax) | Reference |
| Allopurinol 300 mg qd | 39.7% - 40% | [10][15] |
| Allopurinol 600 mg qd | 53.8% - 54% | [10][15] |
| Allopurinol 300 mg bid | 54% - 54.4% | [10][15] |
| This compound 2.5 mg + Allopurinol 300 mg | 46.9% - 47% | [10][15] |
| This compound 5 mg + Allopurinol 300 mg | 58.9% - 59% | [10][15] |
| This compound 7.5 mg + Allopurinol 300 mg | 59.9% - 60% | [10][15] |
| This compound 10 mg + Allopurinol 300 mg | 67% - 67.1% | [10][15] |
| This compound 15 mg + Allopurinol 300 mg | 68% - 68.4% | [10][15] |
| This compound 20 mg + Allopurinol 300 mg | 74% - 74.3% | [10][15] |
Table 3: Efficacy of this compound in Combination with Allopurinol in a Phase IIa Study.
Phase IIa Study (NCT02317861): this compound in Combination with Febuxostat
This open-label study in Japanese subjects with gout or asymptomatic hyperuricemia evaluated this compound (2.5-10 mg) in combination with febuxostat (10, 20, 40 mg).[16] The combination therapy resulted in a dose-dependent decrease in sUA, which was significantly greater than with febuxostat alone (P < 0.001).[16]
Other Phase II Studies
This compound has also been investigated in patients with chronic kidney disease (CKD) and heart failure with preserved ejection fraction (HFpEF).[12][17] A Phase 2a trial (NCT03118739) showed that the combination of this compound and febuxostat lowered sUA and was well-tolerated in patients with type 2 diabetes, albuminuria, and hyperuricemia.[12][18]
Experimental Protocols
In Vitro URAT1 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting URAT1-mediated uric acid transport.
Methodology:
-
Cell Culture and Transfection: HEK-293T cells were cultured and transfected with a plasmid expressing human URAT1.[4]
-
Uptake Assay: Transfected cells were incubated with radiolabeled [14C]uric acid in the presence of varying concentrations of this compound.
-
Measurement: Intracellular radioactivity was measured to determine the extent of uric acid uptake.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation using software such as GraphPad Prism.[4]
Phase I Single and Multiple Ascending Dose Study Protocol
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of this compound in healthy male subjects.[8]
Study Design: Randomized, double-blind, placebo-controlled study.[8]
Methodology:
-
Subject Enrollment: Healthy adult male subjects were enrolled.[8]
-
Dosing: Subjects received single ascending doses or multiple once-daily doses of this compound or placebo.[8]
-
Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine plasma concentrations of this compound.[8]
-
Pharmacodynamic Assessment: Serum and urine samples were collected to measure uric acid levels and calculate the fractional excretion of uric acid.[8]
-
Safety Monitoring: Adverse events, laboratory parameters, vital signs, and ECGs were monitored throughout the study.[8]
Phase IIa Combination Therapy Study Protocol (e.g., with Allopurinol)
Objective: To assess the pharmacodynamic effects and safety of this compound in combination with allopurinol in adult subjects with gout.[14]
Study Design: Randomized, open-label, parallel-group study.[14]
Methodology:
-
Patient Population: Adult patients with a diagnosis of gout and a screening serum urate level ≥ 8 mg/dL.[14]
-
Treatment Arms: Patients were randomized to receive this compound at various doses in combination with a stable dose of allopurinol, or allopurinol alone.[10]
-
Efficacy Endpoints: The primary endpoint was the maximum percent change in sUA from baseline (Emax).[10] Secondary endpoints included changes in 24-hour urinary uric acid excretion.
-
Pharmacokinetic Analysis: Plasma concentrations of this compound, allopurinol, and its active metabolite oxypurinol were measured.[10]
-
Safety Assessments: Monitoring of adverse events, renal function, and other laboratory parameters.[10]
Visualizations
Caption: Mechanism of action of this compound on the URAT1 transporter.
Caption: Typical workflow for a Phase I clinical trial of this compound.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel this compound analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacodynamic and pharmacokinetic effects and safety of this compound in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism and Disposition of this compound, a Uric Acid Reabsorption Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, pharmacodynamics, and safety of this compound with and without allopurinol in healthy Asian, Chinese, and non‐Asian participants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AB0880 Pharmacodynamic effects and safety of this compound (RDEA3170) in combination with allopurinol versus allopurinol alone in adults with gout: a phase 2a, open-label study | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. Phase 2a RDEA3170 and Allopurinol Combination Study in Gout Subjects [astrazenecaclinicaltrials.com]
- 15. Pharmacodynamic Effects and Safety of this compound in Combination with Allopurinol Versus Allopurinol Alone in Adults with Gout: A Phase 2a, Open-Label Study - ACR Meeting Abstracts [acrabstracts.org]
- 16. This compound combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Study of this compound and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]
- 18. Intensive Uric Acid Lowering with this compound and Febuxostat in Patients with Albuminuria [astrazenecaclinicaltrials.com]
In Vitro Characterization of Verinurad's Potency and Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Verinurad (also known as RDEA3170), a selective inhibitor of the uric acid transporter 1 (URAT1). The following sections detail the potency and efficacy of this compound, the experimental protocols used for its characterization, and visual representations of its mechanism of action and experimental workflows.
Quantitative Assessment of this compound's Potency
This compound has demonstrated high potency and selectivity for the human URAT1 transporter in various in vitro assays. The following table summarizes the key quantitative data on its inhibitory activity against URAT1 and other relevant transporters, as well as its effect on major cytochrome P450 enzymes.
| Target | Assay Type | Species | IC50 | Reference |
| URAT1 | Uric Acid Transport Inhibition | Human | 25 nM | [1][2][3][4][5] |
| URAT1 | Uric Acid Transport Inhibition | Rat | - | |
| OAT1 | Transport Inhibition | Human | 4.6 µM | [2] |
| OAT4 | Transport Inhibition | Human | 5.9 µM | [2] |
| CYP2C8 | Enzyme Inhibition | Human | ≥14.5 µM | [6][7] |
| CYP2C9 | Enzyme Inhibition | Human | ≥14.5 µM | [6][7] |
| CYP3A4/5 | Enzyme Inhibition | Human | ≥14.5 µM | [6][7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: URAT1 Inhibition
This compound exerts its therapeutic effect by competitively inhibiting URAT1, a key transporter responsible for the reabsorption of uric acid in the proximal tubules of the kidneys.[1][3] By blocking this transporter, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[8][9]
The high affinity of this compound for URAT1 is attributed to its interaction with specific amino acid residues within the transporter's substrate channel, including Cys-32, Ser-35, Phe-365, and Ile-481.[1][2][3][4] Notably, the interaction with Cys-32 appears to be unique to this compound compared to other uricosuric agents.[1][2][3][4]
Experimental Protocols
The in vitro characterization of this compound's potency and efficacy relies on a series of well-defined experimental protocols. The following sections detail the methodologies for the key assays.
URAT1, OAT1, and OAT4 Inhibition Assays
These assays are designed to measure the ability of this compound to inhibit the transport of specific substrates by URAT1, OAT1, and OAT4.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK)-293T cells are cultured in appropriate media.
-
Cells are transiently transfected with plasmids encoding for human or rat URAT1, human OAT1, or human OAT4.
Transport Activity Assay:
-
Preparation: Transfected cells are seeded in multi-well plates.
-
Pre-incubation: Cells are washed and pre-incubated with an assay buffer (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, and 5.6 mM glucose) containing serially diluted concentrations of this compound or other inhibitors for 5 minutes.[2]
-
Substrate Addition: A radiolabeled substrate is added to initiate the transport reaction.
-
Termination: The transport reaction is stopped by washing the cells with ice-cold buffer.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is determined by scintillation counting.
-
Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation using non-linear regression analysis.
Radiolabeled this compound Binding Assay
This assay directly measures the binding of this compound to the URAT1 transporter and can be used to determine the nature of inhibition by other compounds.
Membrane Preparation:
-
Membranes are prepared from HEK-293T cells overexpressing human URAT1.
Binding Assay:
-
Incubation: A fixed concentration of 3H-verinurad (e.g., 10 nM) is incubated with the URAT1-containing membranes in the presence of varying concentrations of unlabeled this compound or other URAT1 inhibitors (e.g., benzbromarone, sulfinpyrazone, probenecid).[1]
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter is measured by liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the specific binding and to characterize the competitive nature of the inhibitors.
Studies using this assay have shown that other URAT1 inhibitors, such as benzbromarone, sulfinpyrazone, and probenecid, competitively inhibit the binding of radiolabeled this compound to URAT1.[1][3] This suggests that these inhibitors share a common binding site on the transporter.[1][3]
Selectivity Profile
This compound exhibits a high degree of selectivity for URAT1 over other related organic anion transporters. As indicated in the data table, the IC50 value for URAT1 is approximately 200-fold lower than those for OAT1 and OAT4, demonstrating its specificity.[2] This selectivity is a crucial attribute, as off-target inhibition of other transporters could lead to undesirable side effects.
Drug-Drug Interaction Potential
In vitro assessments of this compound's potential for drug-drug interactions (DDIs) have been conducted. Studies on major cytochrome P450 enzymes (CYP2C8, CYP2C9, and CYP3A4/5) showed IC50 values of ≥14.5 µM.[6][7] At anticipated therapeutic concentrations, the ratio of maximum unbound plasma concentration to IC50 is less than 0.02, suggesting a low risk of clinically relevant DDIs mediated by these enzymes.[6][7] Furthermore, this compound was not found to be an inducer of CYP1A2, CYP2B6, or CYP3A4/5.[6][7] this compound has been identified as a substrate of the hepatic uptake transporter OATP1B3, but the overall risk of clinically significant DDIs is considered low.[6][7]
Conclusion
The in vitro characterization of this compound robustly demonstrates its high potency and selectivity as an inhibitor of the URAT1 transporter. The detailed experimental protocols outlined in this guide provide a foundation for the continued investigation and development of this and other selective uricosuric agents. The favorable in vitro profile of this compound, particularly its high affinity for URAT1 and low potential for off-target effects and drug-drug interactions, underscores its promise as a therapeutic agent for the management of hyperuricemia and gout.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assessment of the Drug-Drug Interaction Potential of this compound and Its Metabolites as Substrates and Inhibitors of Metabolizing Enzymes and Drug Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy Japanese and non-Asian male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro URAT1 Inhibition Assay Using Verinurad
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid levels.[1][2] Primarily expressed on the apical membrane of renal proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of the uric acid filtered by the glomeruli.[1][2] Consequently, inhibition of URAT1 is a primary therapeutic strategy for the management of hyperuricemia and gout.[1][2] Verinurad (also known as RDEA3170) is a potent and selective inhibitor of URAT1, making it a valuable tool for studying urate transport and a promising candidate for gout therapy.[3][4][5]
These application notes provide a detailed protocol for conducting an in vitro URAT1 inhibition assay using this compound. The protocol is designed for researchers in academic and industrial settings who are involved in drug discovery and development for gout and other hyperuricemia-related conditions.
Principle of the Assay
This assay measures the ability of a test compound, in this case, this compound, to inhibit the uptake of a labeled substrate (e.g., [¹⁴C]-uric acid) into cells that are engineered to overexpress the human URAT1 transporter. The reduction in substrate uptake in the presence of the inhibitor is proportional to its inhibitory activity. The half-maximal inhibitory concentration (IC₅₀) can then be determined by measuring the substrate uptake over a range of inhibitor concentrations.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from an in vitro URAT1 inhibition assay with this compound.
| Parameter | This compound | Benzbromarone (Control) | Probenecid (Control) |
| URAT1 IC₅₀ | 25 nM[3] | ~0.3 µM | ~50 µM |
| OAT1 IC₅₀ | 4.6 µM[3] | Not specified | Not specified |
| OAT4 IC₅₀ | 5.9 µM[3] | Not specified | Not specified |
| Mechanism of Inhibition | Competitive[3] | Competitive | Competitive |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells or Madin-Darby Canine Kidney II (MDCK-II) cells.[5][6]
-
Expression Vector: A mammalian expression vector containing the full-length human URAT1 (hURAT1) cDNA.
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine®).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
Substrate: [¹⁴C]-Uric Acid.
-
Inhibitors: this compound, Benzbromarone (positive control).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radiolabeled samples.
-
Multi-well Plates: 24- or 48-well cell culture plates.
-
Instrumentation: Cell culture incubator, liquid scintillation counter, centrifuge.
Experimental Workflow Diagram
Caption: Workflow for the in vitro URAT1 inhibition assay.
Step-by-Step Protocol
-
Cell Culture and Transfection:
-
Culture HEK-293T cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
One day before transfection, seed the cells into multi-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the hURAT1 expression vector or an empty vector (for control) using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to express the transporter for 24-48 hours post-transfection.[7]
-
-
URAT1 Inhibition Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.
-
Prepare serial dilutions of this compound and the positive control (Benzbromarone) in the assay buffer. A typical concentration range for this compound would be from 0.1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Add the inhibitor solutions or vehicle control to the respective wells and pre-incubate the cells for 10-15 minutes at 37°C.
-
Prepare the substrate solution by diluting [¹⁴C]-uric acid in the assay buffer to the desired final concentration (e.g., 10 µM).
-
Initiate the uptake reaction by adding the [¹⁴C]-uric acid solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). This time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.
-
-
Quantification and Data Analysis:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100).
-
Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
The specific uptake is calculated by subtracting the radioactivity in the empty vector-transfected cells from that in the hURAT1-transfected cells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[3]
-
URAT1 Signaling Pathway and Mechanism of Inhibition
URAT1 functions as an anion exchanger, mediating the reabsorption of urate from the renal filtrate back into the proximal tubule cells in exchange for intracellular anions like lactate or nicotinate.[2] this compound acts as a competitive inhibitor, binding to the transporter and thereby blocking the passage of uric acid.[3]
Caption: Mechanism of URAT1-mediated urate transport and its inhibition by this compound.
Conclusion
This protocol provides a robust and reproducible method for assessing the in vitro inhibitory activity of compounds against the human URAT1 transporter. This compound serves as a potent and selective reference inhibitor for these studies. The detailed methodology and data presentation guidelines will aid researchers in the discovery and characterization of novel therapeutic agents for the treatment of hyperuricemia and gout.
References
- 1. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 6. bioivt.com [bioivt.com]
- 7. researchgate.net [researchgate.net]
Application of Radiolabeled Verinurad in URAT1 Binding Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the uric acid transporter 1 (URAT1), a key protein in the renal reabsorption of uric acid.[1][2] Elevated serum uric acid levels can lead to gout, a painful inflammatory condition.[1][2] By inhibiting URAT1, this compound promotes the excretion of uric acid, thereby lowering serum levels.[3] Understanding the binding kinetics and affinity of this compound to URAT1 is crucial for the development of new therapies for gout and hyperuricemia. Radiolabeled this compound, particularly [³H]-Verinurad, serves as an invaluable tool for in vitro binding assays to characterize the interaction of this compound and other compounds with the URAT1 transporter.[1][2][4]
These application notes provide a detailed protocol for performing a URAT1 binding assay using radiolabeled this compound, aimed at determining the binding affinity of test compounds for the human URAT1 transporter.
Key Concepts
-
URAT1 (SLC22A12): A member of the solute carrier family 22, URAT1 is a urate-anion exchanger primarily located on the apical membrane of renal proximal tubule cells. It plays a major role in the reabsorption of filtered urate from the urine back into the blood.[5]
-
Radioligand Binding Assay: A technique used to quantify the interaction between a radiolabeled ligand (in this case, [³H]-Verinurad) and its receptor or transporter (URAT1). This method allows for the determination of binding affinity (Kd) and the concentration of binding sites (Bmax).
-
Competitive Binding Assay: An assay format where an unlabeled test compound competes with a radioligand for binding to the target. This allows for the determination of the test compound's inhibitory constant (Ki), which reflects its binding affinity.
-
IC50 and Ki: The IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. The Ki is the inhibition constant, representing the affinity of the competing ligand for the receptor, calculated from the IC50 value using the Cheng-Prusoff equation.
Data Presentation
Table 1: Binding Affinity of this compound and Other URAT1 Inhibitors
| Compound | IC50 (nM) in [³H]-Verinurad Competition Assay | Notes |
| This compound | 7.8[6] | High-affinity binding to human URAT1. |
| Benzbromarone | 60[6] | A potent uricosuric agent. |
| Sulfinpyrazone | 8,600 (8.6 µM)[6] | Another uricosuric drug. |
| Probenecid | 223,000 (223 µM)[6] | A classical uricosuric agent. |
Note: The IC50 values were determined in a competitive binding assay using membranes from cells expressing human URAT1 and 10 nM [³H]-Verinurad.[2][4]
Table 2: Properties of [³H]-Verinurad
| Property | Value | Source |
| Isotope | Tritium (³H) | [1] |
| Specific Activity | 21.3 Ci/mmol | [1] |
| Supplier | Moravek Biochemicals (custom synthesis) | [1] |
Experimental Protocols
Protocol 1: Preparation of Membranes from hURAT1-expressing Cells
This protocol describes the preparation of crude membrane fractions from HEK293 cells transiently transfected with a human URAT1 expression vector.
Materials and Reagents:
-
HEK293T cells
-
Human URAT1 expression vector
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 5 mM EDTA, with protease inhibitors)
-
Homogenizer (Dounce or mechanical)
-
High-speed refrigerated centrifuge
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells in T175 flasks until they reach 80-90% confluency. Transfect the cells with the human URAT1 expression vector using a suitable transfection reagent. Incubate for 48 hours to allow for protein expression.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Dislodge the cells by gentle scraping or using a cell dissociation buffer.
-
Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Homogenization: Lyse the cells by homogenization using a Dounce homogenizer (20-30 strokes) or a mechanical homogenizer.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
High-Speed Centrifugation: Carefully collect the supernatant and transfer it to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Membrane Resuspension: Discard the supernatant and resuspend the membrane pellet in a suitable binding assay buffer.
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Protocol 2: [³H]-Verinurad Radioligand Binding Assay (Competitive Inhibition)
This protocol details the procedure for a competitive binding assay to determine the IC50 of test compounds for hURAT1.
Materials and Reagents:
-
hURAT1-expressing cell membranes (from Protocol 1)
-
[³H]-Verinurad (specific activity ~21.3 Ci/mmol)[1]
-
Unlabeled this compound (for non-specific binding determination)
-
Test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl₂)
-
96-well microplates
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Total Binding: hURAT1 membranes, [³H]-Verinurad, and Binding Buffer.
-
Non-specific Binding: hURAT1 membranes, [³H]-Verinurad, and a high concentration of unlabeled this compound (e.g., 10 µM).
-
Test Compound: hURAT1 membranes, [³H]-Verinurad, and varying concentrations of the test compound.
-
-
Reagent Addition:
-
Add 50 µL of Binding Buffer (for total binding) or unlabeled this compound/test compound solution to the appropriate wells.
-
Add 50 µL of [³H]-Verinurad solution (final concentration of ~10 nM is suggested based on published assays).[2][4]
-
Add 100 µL of the hURAT1 membrane suspension (typically 10-50 µg of protein per well, to be optimized).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters three times with 200 µL of ice-cold Binding Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC50:
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the competition curve and determine the IC50 value of the test compound.
-
-
Calculate Ki (Cheng-Prusoff Equation):
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of [³H]-Verinurad used in the assay.
-
Kd is the dissociation constant of [³H]-Verinurad for hURAT1 (can be determined from a separate saturation binding experiment).
-
-
-
Mandatory Visualizations
References
- 1. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A semi-mechanistic exposure–response model to assess the effects of this compound, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Systems Biology Analysis Reveals Eight SLC22 Transporter Subgroups, Including OATs, OCTs, and OCTNs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Verinurad in Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Verinurad (also known as RDEA3170) is a potent and selective inhibitor of the human uric acid transporter 1 (URAT1/SLC22A12).[1][2] URAT1 is a key protein responsible for the reabsorption of uric acid in the kidneys.[3][4] By inhibiting URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[3][5] This makes it a subject of interest for the treatment of hyperuricemia and gout.[2][6] These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture studies, particularly for investigating its effects on URAT1-expressing cells.
Physicochemical Properties and Solubility
This compound is practically insoluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[7] For cell culture applications, a concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in the cell culture medium.[8]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL (86.10 mM)[9] to 70 mg/mL (200.9 mM)[7] | Sonication or gentle heating (e.g., 37-45°C) can aid in dissolution.[8][9] |
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
Preparation of this compound Stock Solutions
It is crucial to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired final concentration for experiments. This minimizes the concentration of the solvent in the final cell culture medium, reducing potential solvent-induced artifacts.
Materials
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for 10 mM Stock Solution
-
Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 348.42 g/mol .[7]
-
Dissolve the this compound powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.48 mg of this compound in 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for at least one year when stored at -20°C and for up to two years at -80°C.[1] Avoid repeated freeze-thaw cycles.[1][9]
Table 2: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL of DMSO | Mass of this compound for 5 mL of DMSO |
| 1 mM | 0.348 mg | 1.74 mg |
| 5 mM | 1.74 mg | 8.71 mg |
| 10 mM | 3.48 mg | 17.42 mg |
| 20 mM | 6.97 mg | 34.84 mg |
| 50 mM | 17.42 mg | 87.11 mg |
Preparation of Working Solutions for Cell Culture
The concentrated DMSO stock solution must be diluted to the final desired concentration in the cell culture medium immediately before use.[8]
Materials
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium appropriate for the cell line being used.
Protocol for Working Solution
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would need 1 µL of the stock solution (a 1:1000 dilution).
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Mix immediately by gentle pipetting or vortexing.[8] It is important to add the stock solution to the medium and mix, rather than the other way around, to minimize the risk of precipitation.
-
If precipitation occurs upon dilution, sonication can be used to help dissolve the compound.[8]
-
Add the final working solution to your cell culture plates.
-
Remember to include a vehicle control in your experiments, which consists of the same concentration of DMSO in the cell culture medium as the highest concentration of this compound used.
Experimental Protocols
This compound has been used in in vitro studies to characterize its inhibitory effect on URAT1. A common experimental system involves using a cell line, such as HEK-293T, that has been transiently or stably transfected to express the human URAT1 transporter.[2][5]
URAT1 Inhibition Assay in HEK-293T Cells
This protocol is adapted from studies characterizing the in vitro activity of this compound.[5]
-
Cell Culture and Transfection:
-
Preparation of Assay Buffer:
-
Prepare an assay buffer consisting of 25 mM MES (pH 5.5), 125 mM sodium gluconate, 4.8 mM potassium gluconate, 1.2 mM monobasic potassium phosphate, 1.2 mM magnesium sulfate, 1.3 mM calcium gluconate, and 5.6 mM glucose.[5]
-
-
Inhibition Assay:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range can span from 0.1 nM to 1 mM to determine the IC₅₀.[7]
-
Wash the URAT1-expressing cells with the assay buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 5 minutes.[7][10]
-
Add the substrate, ¹⁴C-labeled uric acid (e.g., at a final concentration of 100 µM), to initiate the uptake reaction and incubate for 10 minutes.[10]
-
Stop the uptake by washing the cells three times with ice-cold assay buffer.[10]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate the percentage of URAT1 inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. This compound has a reported IC₅₀ of approximately 25 nM for human URAT1.[1][2]
-
Table 3: Example of this compound Concentrations for IC₅₀ Determination
| Concentration (nM) |
| 0.1 |
| 1 |
| 10 |
| 25 |
| 50 |
| 100 |
| 500 |
| 1000 (1 µM) |
| 10000 (10 µM) |
Visualizations
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 3. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | OAT | TargetMol [targetmol.com]
- 9. glpbio.com [glpbio.com]
- 10. selleck.co.jp [selleck.co.jp]
In Vivo Administration of Verinurad in Hyperuricemic Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Verinurad (also known as RDEA3170), a selective URAT1 inhibitor, in rodent models of hyperuricemia. This document is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound and similar compounds.
Introduction
This compound is a selective inhibitor of the uric acid transporter 1 (URAT1), which is primarily responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound increases the urinary excretion of uric acid, thereby lowering serum uric acid (sUA) levels. Preclinical studies in rodent models of hyperuricemia are crucial for evaluating the urate-lowering efficacy of this compound and understanding its pharmacokinetic and pharmacodynamic properties before advancing to clinical trials.
Hyperuricemia Induction in Rodent Models
The establishment of a reliable hyperuricemic rodent model is the foundational step for in vivo testing of this compound. Several methods can be employed to induce hyperuricemia in both mice and rats. The choice of model may depend on the specific research question, the desired severity and duration of hyperuricemia, and the resources available.
Potassium Oxonate-Induced Hyperuricemia
A commonly used and effective method involves the administration of potassium oxonate, a uricase inhibitor. Uricase is an enzyme present in most mammals, including rodents, that breaks down uric acid into the more soluble allantoin. Inhibiting this enzyme leads to an accumulation of uric acid in the blood.
Protocol for Potassium Oxonate-Induced Hyperuricemia in Mice:
-
Animals: Male Kunming mice are frequently used.
-
Induction Agent: Potassium oxonate.
-
Administration: Intraperitoneal (i.p.) injection of potassium oxonate at a dosage of 250 mg/kg body weight.
-
Schedule: Administered once daily for a period of seven consecutive days to establish a stable hyperuricemic model.
Protocol for Potassium Oxonate-Induced Hyperuricemia in Rats:
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.
-
Induction Agent: Potassium oxonate.
-
Administration: Oral gavage or intraperitoneal injection of potassium oxonate at a dosage of 250 mg/kg body weight.
-
Schedule: Administered one hour before the administration of the test compound (e.g., this compound).
Combined Potassium Oxonate and Hypoxanthine/Adenine Induction
To further elevate serum uric acid levels and mimic purine-rich diet-induced hyperuricemia, potassium oxonate can be co-administered with a purine precursor like hypoxanthine or adenine.
Protocol for Combined Induction in Mice:
-
Induction Agents: Potassium oxonate and hypoxanthine.
-
Administration: Intraperitoneal injection of potassium oxonate (e.g., 200 mg/kg) and oral gavage of hypoxanthine (e.g., 500 mg/kg).
-
Schedule: Administered daily for a specified period to induce and maintain hyperuricemia.
In Vivo Administration of this compound
Once a hyperuricemic model is established, this compound can be administered to assess its therapeutic effects. The following protocols are based on available preclinical data.
Administration Protocol in a Mouse Model of Hyperuricemia
-
Test Compound: this compound (RDEA3170).
-
Dosage: 10 mg/kg body weight.[1]
-
Administration Route: While the specific study does not explicitly state the route, oral gavage is the most common and clinically relevant route for this compound.
-
Vehicle: The vehicle for suspending this compound should be optimized for oral administration and may include solutions such as 0.5% carboxymethylcellulose (CMC).
-
Treatment Duration: The duration of treatment will depend on the study's objectives. Acute effects can be measured within hours of a single dose, while chronic effects may require daily administration for one to several weeks.
-
Blood Sampling: Blood samples for serum uric acid analysis should be collected at baseline (before treatment) and at various time points post-administration (e.g., 1, 2, 4, 6, and 24 hours) to determine the pharmacokinetic and pharmacodynamic profile.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in a hyperuricemic mouse model. It is important to note that direct quantitative comparisons of serum uric acid reduction from the available literature are limited.
| Animal Model | Induction Method | This compound Dose | Administration Route | Observed Effect on Serum Uric Acid | Reference |
| Mouse | Not specified | 10 mg/kg | Not specified (likely oral) | Equally effective in reducing serum uric acid levels as a novel analog, KPH2f.[1] | [1] |
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the mechanism of action of this compound, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow for Evaluating this compound in a Hyperuricemic Mouse Model
Caption: Workflow for in vivo testing of this compound.
Signaling Pathway of this compound's Mechanism of Action
Caption: Mechanism of this compound action.
Conclusion
The provided protocols and application notes serve as a comprehensive guide for the in vivo administration of this compound in hyperuricemic rodent models. The potassium oxonate-induced hyperuricemia model is a robust and widely used method for such preclinical investigations. A dosage of 10 mg/kg of this compound has been shown to be effective in a mouse model. Further studies are warranted to establish dose-response relationships, and to explore the efficacy of this compound in other rodent models of hyperuricemia, including rat models. Careful adherence to these protocols will enable researchers to generate reliable and reproducible data on the urate-lowering effects of this compound and other URAT1 inhibitors.
References
Application Note: Quantification of Verinurad in Plasma by UHPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a rapid and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantitative determination of Verinurad in plasma. The described protocol utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column. This method is highly suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound concentrations in a biological matrix.
Introduction
This compound is a selective uric acid reabsorption inhibitor (SURI) investigated for the treatment of gout and hyperuricemia. To support preclinical and clinical development, a robust and reliable bioanalytical method for the quantification of this compound in plasma is essential. This document provides a detailed protocol for a validated UHPLC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of this compound in plasma samples.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Lesinurad (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat plasma)
Equipment
-
UHPLC system (e.g., Agilent, Waters, Shimadzu)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Lesinurad).
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
Chromatographic and Mass Spectrometric Conditions
A validated UHPLC-MS/MS method was developed for the quantification of this compound in rat plasma.[1] Simple protein precipitation was employed for sample preparation, and Lesinurad was used as the internal standard (IS).[1]
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Zorbax SB C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | To be optimized based on system sensitivity |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
| Run Time | 4 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | This compound | Lesinurad (IS) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |
| MRM Transition | m/z 347.1 → 261.1 | m/z 404.2 → 178.9 |
| Dwell Time | To be optimized | To be optimized |
| Collision Energy | To be optimized | To be optimized |
| Cone Voltage | To be optimized | To be optimized |
Data Presentation
The method was validated and demonstrated good linearity over the specified concentration range.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | Within ±15% (85-115%) |
| Precision (%CV) | ≤ 15% |
Visualizations
Caption: Experimental workflow for this compound analysis in plasma.
Caption: Logical relationships in the bioanalytical method.
References
Assessing the Efficacy of Verinurad in Preclinical Gout Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for evaluating the efficacy of Verinurad, a selective URAT1 inhibitor, in established preclinical models of gout. These guidelines are intended to assist researchers in designing and executing robust studies to assess the urate-lowering and anti-inflammatory properties of this compound.
Introduction to this compound and Preclinical Gout Models
Gout is a common and painful inflammatory arthritis initiated by the crystallization of monosodium urate (MSU) in and around the joints, a process that occurs in the context of hyperuricemia. This compound (also known as RDEA3170) is a potent and selective inhibitor of the urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys. By inhibiting URAT1, this compound increases the renal excretion of uric acid, thereby lowering serum urate levels.[1][2] While extensive clinical data on this compound is available, this document focuses on the preclinical assessment of its efficacy.
To evaluate the therapeutic potential of this compound in a preclinical setting, two primary types of animal models are employed:
-
Hyperuricemia Models: These models are designed to mimic the high serum uric acid levels seen in patients with gout. A common method involves the use of a uricase inhibitor, such as potassium oxonate, in combination with a purine precursor like hypoxanthine, to induce hyperuricemia in rodents.
-
MSU Crystal-Induced Inflammation Models: These models replicate the acute inflammatory response characteristic of a gout flare. This is typically achieved by injecting MSU crystals into a specific site, such as the air pouch, peritoneal cavity, or joint space of an animal, to elicit an inflammatory reaction.
Signaling Pathways in Gout and this compound's Mechanism of Action
The inflammatory response in gout is triggered by the interaction of MSU crystals with resident immune cells in the joint, primarily macrophages. This interaction leads to the activation of the NLRP3 inflammasome, a multi-protein complex that drives the maturation and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β). IL-1β then orchestrates a downstream inflammatory cascade, including the recruitment of neutrophils to the joint, which further amplifies the inflammatory response and causes the characteristic pain and swelling of a gout attack.
This compound's primary mechanism of action is to lower systemic uric acid levels, thereby preventing the initial formation of MSU crystals. It achieves this by selectively inhibiting URAT1 in the proximal tubules of the kidneys, leading to increased urinary excretion of uric acid.
Experimental Protocols for Assessing this compound Efficacy
The following are detailed protocols for evaluating the efficacy of this compound in preclinical models of hyperuricemia and MSU crystal-induced inflammation.
Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia Model in Rats
This model is used to assess the urate-lowering effects of this compound.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are acclimatized for at least one week before the experiment.
-
Hyperuricemia Induction:
-
Prepare a suspension of potassium oxonate (PO) in 0.5% carboxymethylcellulose (CMC) solution.
-
Prepare a solution of hypoxanthine (HX) in distilled water.
-
Administer PO (e.g., 250 mg/kg) and HX (e.g., 500 mg/kg) orally by gavage once daily for the duration of the study (e.g., 7-14 days).
-
-
This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% CMC).
-
Administer this compound orally by gavage at various doses (e.g., 1, 3, 10 mg/kg) one hour before the administration of PO and HX. A vehicle control group should be included.
-
-
Sample Collection:
-
Collect blood samples from the tail vein at baseline and at specified time points after the final treatment (e.g., 2, 4, 8, 24 hours).
-
Collect urine samples over a 24-hour period using metabolic cages at baseline and on the final day of treatment.
-
-
Biochemical Analysis:
-
Measure uric acid levels in serum and urine using a commercial uric acid assay kit.
-
Measure creatinine levels in serum and urine to assess renal function and calculate the fractional excretion of uric acid (FEua).
-
Data Presentation:
The quantitative data should be summarized in tables for clear comparison between treatment groups.
| Treatment Group | Dose (mg/kg) | Serum Uric Acid (mg/dL) | Urine Uric Acid (mg/24h) | Fractional Excretion of Uric Acid (%) |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 3 | |||
| This compound | 10 | |||
| Positive Control (e.g., Benzbromarone) |
MSU Crystal-Induced Air Pouch Inflammation Model in Mice
This model is used to evaluate the anti-inflammatory effects of this compound.
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Air Pouch Creation:
-
Inject 3 ml of sterile air subcutaneously into the dorsal region of the mice.
-
Repeat the air injection three days later to maintain the pouch.
-
-
MSU Crystal Injection:
-
On day 6, inject 1 mg of sterile MSU crystals suspended in 1 ml of sterile saline into the air pouch.
-
-
This compound Administration:
-
Administer this compound at various doses (e.g., 1, 5, 25 mg/kg) either orally or intraperitoneally one hour before the MSU crystal injection. A vehicle control group should be included.
-
-
Exudate Collection and Analysis:
-
At a specified time point after MSU injection (e.g., 24 hours), euthanize the mice and collect the inflammatory exudate by washing the air pouch with sterile saline.
-
Determine the total number of leukocytes in the exudate using a hemocytometer.
-
Perform a differential cell count to determine the number of neutrophils.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the exudate using ELISA.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Leukocyte Count (x10^6/pouch) | Neutrophil Count (x10^6/pouch) | IL-1β Level (pg/ml) |
| Vehicle Control | - | |||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 25 | |||
| Positive Control (e.g., Colchicine) |
Conclusion
The protocols outlined in this document provide a framework for the preclinical evaluation of this compound's efficacy in models of gout. The hyperuricemia model allows for the assessment of its primary urate-lowering mechanism, while the MSU crystal-induced inflammation model provides insight into its potential anti-inflammatory effects. Rigorous adherence to these protocols and clear presentation of quantitative data will enable a thorough assessment of this compound's therapeutic potential for the treatment of gout. It is important to note that while extensive clinical data exists for this compound, specific preclinical data in these models is not widely published. Therefore, the dose ranges provided are suggestions and should be optimized based on preliminary dose-ranging studies. The use of appropriate positive controls, such as other uricosuric agents or anti-inflammatory drugs, is crucial for the validation of the experimental models and the interpretation of the results.
References
Troubleshooting & Optimization
Troubleshooting cytotoxicity induced by Verinurad in cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential cytotoxicity with Verinurad in cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RDEA3170) is a selective inhibitor of the uric acid transporter 1 (URAT1).[1][2] Its primary function is to block the reabsorption of uric acid in the kidneys, thereby increasing its excretion in urine and lowering serum uric acid levels.[3] It has been investigated primarily for the treatment of gout and hyperuricemia.[4] this compound is highly potent, with a reported IC50 of 25 nM for URAT1.
Q2: Is this compound known to be cytotoxic to cells in culture?
While clinical trials have shown this compound to be generally well-tolerated in humans, with mostly mild adverse events, some renal-related side effects have been noted.[3][5] Specific data on this compound-induced cytotoxicity in various cancer or immortalized cell lines is limited in publicly available literature. However, as with many small molecule inhibitors, off-target effects or high concentrations can potentially lead to cytotoxicity. One study has suggested that this compound can exhibit in vitro cytotoxicity, as a novel analog was developed with the aim of having a lower cytotoxic profile.
Q3: At what concentration should I start my experiments with this compound?
It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Given its high potency as a URAT1 inhibitor (IC50 = 25 nM), you might start with a wide range of concentrations, for example, from 10 nM to 100 µM, to identify a suitable window for your experiments.
Q4: What are the common solvents for this compound and could the solvent be the cause of cytotoxicity?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that you include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) in your experiments.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cell death observed after this compound treatment.
If you observe a significant decrease in cell viability after treating your cells with this compound, follow these steps to troubleshoot the issue.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound-induced cytotoxicity.
1. Confirm this compound Concentration and Purity:
-
Question: Could an error in calculation or the quality of the compound be the issue?
-
Action: Double-check your calculations for serial dilutions. If possible, verify the purity of your this compound stock.
2. Evaluate the Vehicle Control:
-
Question: Is the solvent (e.g., DMSO) causing the cytotoxicity?
-
Action: Ensure your vehicle control has the same final concentration of the solvent as your highest this compound treatment. If the vehicle control also shows high cytotoxicity, the issue is likely with the solvent concentration.
3. Assess Baseline Cell Health and Plating Density:
-
Question: Were the cells healthy and at an optimal density before treatment?
-
Action: Ensure cells are in the logarithmic growth phase and are not overly confluent, as this can make them more susceptible to stress. Maintaining an appropriate cell density is critical for reproducible results.
4. Perform a Dose-Response and Time-Course Experiment:
-
Question: Is the cytotoxicity dependent on the concentration and duration of treatment?
-
Action: Treat cells with a range of this compound concentrations over different time points (e.g., 24, 48, 72 hours). This will help you determine the IC50 (half-maximal inhibitory concentration) and the kinetics of cell death.
Hypothetical Dose-Response Data in Different Cell Lines
| Cell Line | Assay Type | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HEK293 | MTT | > 100 | 85.2 | 55.7 |
| HepG2 | LDH Release | 92.5 | 68.3 | 42.1 |
| A549 | CellTiter-Glo® | > 100 | 95.4 | 63.8 |
5. Characterize the Mode of Cell Death:
-
Question: Are the cells undergoing apoptosis or necrosis?
-
Action: Use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between these two forms of cell death.
Issue 2: Inconsistent results between different cytotoxicity assays.
You may find that different assays for measuring cell viability yield conflicting results. For example, an MTT assay may show a significant decrease in viability, while a trypan blue exclusion assay does not.
Possible Causes and Solutions
| Potential Cause | Explanation | Suggested Action |
| Assay Principle | Different assays measure different cellular parameters. For instance, MTT measures metabolic activity, which can be affected before cell membrane integrity is lost (measured by trypan blue or LDH release).[6] | Use multiple assays based on different principles to get a comprehensive picture of cell health. |
| Compound Interference | Some compounds can interfere with the assay chemistry. For example, a colored compound can interfere with absorbance readings, or a reducing agent can affect tetrazolium salt-based assays. | Run a control with this compound in cell-free medium to check for direct interference with the assay reagents. |
| Timing of Assay | The timing of the assay relative to the cytotoxic event is crucial. Early apoptotic events might be missed by a late-stage necrosis assay. | Perform a time-course experiment to identify the optimal time point for each assay. |
Potential Mechanisms of Cytotoxicity
Should you confirm that this compound is inducing cytotoxicity, the following are potential mechanisms you could investigate.
Signaling Pathways to Investigate
Caption: Potential pathways of this compound-induced cytotoxicity.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them can lead to cellular damage. This compound's effect on cellular metabolism could potentially lead to increased ROS production.
-
Mitochondrial Dysfunction: Many drugs can interfere with mitochondrial function, leading to a decrease in ATP production, an increase in ROS, and the initiation of apoptosis.
-
Apoptosis Induction: this compound might trigger programmed cell death through either intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Off-Target Effects: As a small molecule inhibitor, this compound could potentially interact with other cellular targets besides URAT1, leading to unforeseen cytotoxic effects.
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Materials:
-
Cells in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
-
Materials:
-
Cells in a 96-well plate
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound and controls (vehicle, untreated, and maximum LDH release).
-
After the incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest cells (including any floating cells in the medium) after treatment.
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Interpreting Annexin V/PI Results
Caption: Quadrants in an Annexin V/PI flow cytometry plot.
References
- 1. Pharmacokinetics, pharmacodynamics, and safety of this compound with and without allopurinol in healthy Asian, Chinese, and non‐Asian participants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, pharmacodynamics, and safety of this compound with and without allopurinol in healthy Asian, Chinese, and non-Asian participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Uric Acid Reabsorption Inhibitor (SURI): Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
Potential interference of Verinurad with fluorescence-based research assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential interference of Verinurad with fluorescence-based research assays. This compound's chemical structure suggests a high likelihood of interaction with fluorescent reagents and readouts. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate these potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Verinururad and how does it work?
This compound is a selective inhibitor of the urate transporter 1 (URAT1).[1][2][3][4] URAT1 is primarily responsible for the reabsorption of uric acid in the kidneys. By inhibiting this transporter, this compound increases the excretion of uric acid, thereby lowering its levels in the blood.[5] This mechanism of action makes it a therapeutic candidate for conditions like gout and hyperuricemia.[4][6]
Q2: Why might this compound interfere with our fluorescence-based assays?
This compound's chemical structure, 2-[3-(4-Cyanonaphthalen-1-yl)pyridin-4-yl]sulfanyl-2-methylpropanoic acid, contains two key moieties that are known to be photoactive: a naphthalene group and a pyridine group .[7]
-
Pyridine derivatives can also exhibit fluorescence and are known to quench the fluorescence of other molecules, often through mechanisms like hydrogen bonding.[13][14]
Therefore, it is plausible that this compound itself may be fluorescent (autofluorescence) or may quench the fluorescence of the dyes used in your assay, leading to inaccurate results.
Q3: What are the potential consequences of this compound interference in my assay?
Interference from this compound can manifest in several ways:
-
False Positives: If this compound is autofluorescent at the excitation and emission wavelengths of your assay's dye, it can create a signal that is incorrectly interpreted as a positive result.
-
False Negatives: If this compound quenches the fluorescence of your dye, it can reduce the signal, potentially masking a true positive result or leading to an underestimation of the effect.
-
Inaccurate Quantification: Either autofluorescence or quenching can lead to erroneous quantitative data, affecting dose-response curves and the determination of IC50 or EC50 values.
Q4: At what concentrations might I expect to see interference?
This compound has been shown to have an in vitro IC50 of 25 nM for URAT1 inhibition.[1][2] In human studies, a 40 mg dose resulted in significant reductions in serum uric acid.[1] While the exact concentration at which fluorescence interference may occur is unknown and assay-dependent, it is crucial to be vigilant, especially when working with concentrations at or above the IC50 value.
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps.
Issue 1: Unexpectedly High Fluorescence Signal (Potential Autofluorescence)
Symptoms:
-
High background fluorescence in wells containing this compound but no fluorescent dye.
-
An apparent increase in signal that does not correlate with the expected biological activity.
Troubleshooting Steps:
-
Run a "this compound only" control: Prepare a set of wells containing only your assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your main experiment.
-
Determine this compound's spectral properties: If the control from step 1 shows a signal, you will need to determine the excitation and emission spectra of this compound to understand the extent of the spectral overlap with your dye. Refer to the Experimental Protocols section for a detailed method.
-
Switch to a spectrally distinct dye: If there is significant spectral overlap, consider using a fluorescent dye that has excitation and emission wavelengths outside of this compound's fluorescence range.
-
Use a different detection method: If possible, validate your findings using a non-fluorescence-based method, such as an absorbance-based or luminescence-based assay.
Issue 2: Unexpectedly Low Fluorescence Signal (Potential Quenching)
Symptoms:
-
A decrease in fluorescence signal that is not consistent with the expected biological outcome.
-
Lower than expected signal in positive controls that include this compound.
Troubleshooting Steps:
-
Perform a quenching control experiment: Prepare a solution of your fluorescent dye at the concentration used in your assay. Add this compound at various concentrations and measure the fluorescence intensity. A dose-dependent decrease in fluorescence indicates quenching.
-
Analyze with a Stern-Volmer plot: To quantify the quenching effect, you can create a Stern-Volmer plot. This will help you understand the mechanism of quenching (static vs. dynamic). See the Experimental Protocols section for details.
-
Reduce the concentration of this compound: If possible, lower the concentration of this compound in your assay to a range where quenching is minimized while still being relevant for your biological question.
-
Choose a different fluorescent dye: Some dyes are more susceptible to quenching by certain compounds. Experiment with alternative dyes that may be less affected by this compound.
Quantitative Data Summary
The following tables summarize the potential spectral properties of this compound based on its chemical moieties and provide a template for you to populate with your own experimental data. It is critical to experimentally determine these values for your specific assay conditions.
Table 1: Potential Spectral Properties of this compound
| Parameter | Expected Range (based on chemical moieties) | Experimentally Determined Value |
| Absorbance Maximum (λmax) | UV region (due to aromatic rings) | To be determined |
| Fluorescence Excitation Max | ~300-450 nm (typical for pyridine derivatives) | To be determined |
| Fluorescence Emission Max | ~350-500 nm (typical for pyridine derivatives) | To be determined |
Table 2: Potential Quenching Effects of this compound on Common Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Potential for Quenching by this compound | Experimentally Determined Ksv (M⁻¹) |
| Fluorescein (FITC) | ~495 | ~517 | High (potential for interaction) | To be determined |
| Rhodamine (TRITC) | ~550 | ~573 | Moderate | To be determined |
| DAPI | ~358 | ~461 | High (potential for spectral overlap) | To be determined |
| Hoechst 33342 | ~350 | ~461 | High (potential for spectral overlap) | To be determined |
| Alexa Fluor 488 | ~495 | ~519 | High (potential for interaction) | To be determined |
| Cy5 | ~650 | ~670 | Lower (spectrally distant) | To be determined |
Experimental Protocols
Protocol 1: Determining the Autofluorescence of this compound
Objective: To measure the excitation and emission spectra of this compound to assess its potential for autofluorescence.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer (the same buffer used in your experiment)
-
Fluorescence microplate reader or spectrofluorometer
-
UV-transparent microplates or cuvettes
Method:
-
Prepare a series of this compound dilutions: In your assay buffer, prepare a range of this compound concentrations that you would typically use in your experiments. Include a buffer-only blank.
-
Measure the absorbance spectrum: Use a spectrophotometer to measure the UV-Vis absorbance spectrum of a high-concentration this compound solution from 250 nm to 700 nm. This will help identify the optimal excitation wavelength.
-
Measure the emission spectrum: a. Set the excitation wavelength on the spectrofluorometer to the absorbance maximum identified in step 2. b. Scan a range of emission wavelengths (e.g., from the excitation wavelength + 20 nm up to 700 nm). c. Repeat for other potential excitation wavelengths in the UV and visible range.
-
Measure the excitation spectrum: a. Set the emission wavelength to the maximum identified in step 3. b. Scan a range of excitation wavelengths (e.g., from 250 nm up to the emission wavelength - 20 nm).
-
Analyze the data: Plot the fluorescence intensity versus wavelength to visualize the excitation and emission spectra of this compound. Compare these spectra to those of your assay's fluorescent dye to assess potential overlap.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your assay's dye and to quantify the effect.
Materials:
-
This compound stock solution
-
Fluorescent dye stock solution
-
Assay buffer
-
Fluorescence microplate reader or spectrofluorometer
Method:
-
Prepare solutions:
-
A solution of your fluorescent dye in assay buffer at the final concentration used in your assay.
-
A series of this compound dilutions in assay buffer.
-
-
Perform the quenching assay: a. In a microplate, add the fluorescent dye solution to a series of wells. b. To these wells, add increasing concentrations of this compound. Include a control with no this compound. c. Incubate for a short period to allow for any interactions. d. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your dye.
-
Data Analysis (Stern-Volmer Plot): a. Calculate the ratio of the fluorescence intensity in the absence of this compound (F₀) to the fluorescence intensity in the presence of this compound (F) for each concentration. b. Plot F₀/F versus the concentration of this compound ([Q]). c. The slope of this plot is the Stern-Volmer quenching constant (Ksv). A linear plot is indicative of a single type of quenching mechanism (dynamic or static).
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: this compound's mechanism of action on URAT1.
Disclaimer: The information provided here is based on the chemical properties of this compound's constituent parts. It is essential to perform the appropriate control experiments to confirm and quantify any potential interference in your specific assay system.
References
- 1. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - AstraZeneca - AdisInsight [adisinsight.springer.com]
- 4. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic and pharmacokinetic effects and safety of this compound in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | MedPath [trial.medpath.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Validation & Comparative
In vitro comparison of the mechanisms of Verinurad and allopurinol
An In Vitro Comparison of the Mechanisms of Verinurad and Allopurinorl
This guide provides an objective, data-driven comparison of the in vitro mechanisms of two key drugs used in the management of hyperuricemia: this compound, a selective uric acid reabsorption inhibitor, and Allopurinol, a xanthine oxidase inhibitor.
Overview of Mechanisms of Action
This compound and Allopurinol employ distinct strategies to lower serum uric acid levels. Allopurinol acts by reducing the production of uric acid, while this compound enhances its elimination from the body.
-
Allopurinol: This drug is a structural analog of the purine base hypoxanthine.[1] It and its primary active metabolite, oxypurinol, inhibit the enzyme xanthine oxidase.[2][3][4] This enzyme is crucial for the final two steps in the purine catabolism pathway, converting hypoxanthine to xanthine and then xanthine to uric acid.[1][2] By blocking this enzyme, allopurinol effectively decreases the synthesis of uric acid.[5]
-
This compound: This is a novel, orally active, and selective inhibitor of the uric acid transporter 1 (URAT1).[6][7] URAT1 is located in the proximal tubules of the kidneys and is responsible for the majority of uric acid reabsorption back into the bloodstream after it has been filtered by the glomerulus.[8] By selectively inhibiting URAT1, this compound blocks this reabsorption process, leading to increased urinary excretion of uric acid and a subsequent reduction in serum uric acid concentrations.[6]
Comparative In Vitro Potency and Selectivity
Quantitative analysis of the inhibitory activity of this compound and Allopurinol against their respective targets reveals significant differences in potency and selectivity. This compound demonstrates high potency and specificity for its target, URAT1, while Allopurinol is a potent inhibitor of xanthine oxidase.
| Drug | Target | Substrate (for assay) | IC50 Value | Source |
| This compound | Human URAT1 | 14C-Uric Acid | 25 nM | [8][9] |
| Human OAT4 | Carboxyfluorescein | 5.9 µM (5900 nM) | [8] | |
| Human OAT1 | Carboxyfluorescein | 4.6 µM (4600 nM) | [8] | |
| Allopurinol | Xanthine Oxidase | Xanthine | 2.84 µM (2840 nM) | [10] |
| Xanthine Oxidase | Hypoxanthine | 0.13 µg/mL | [11] | |
| Xanthine Oxidase | Xanthine | 0.11 µg/mL | [11] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly shows that this compound is a highly potent inhibitor of URAT1, with an IC50 in the nanomolar range.[8][9] Its inhibitory activity against other related transporters, OAT1 and OAT4, is approximately 200-fold lower, highlighting its high selectivity.[8] Allopurinol is also a potent inhibitor of its target, xanthine oxidase, with an IC50 in the low micromolar range.[10]
Experimental Protocols
The following sections detail the in vitro methodologies used to determine the inhibitory activities presented above.
This compound: URAT1 Inhibition Assay
This assay measures the ability of this compound to inhibit the uptake of uric acid into cells expressing the URAT1 transporter.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK-293T) cells are cultured and transiently transfected with a plasmid containing the gene for human URAT1.[12]
-
Compound Preparation: this compound is serially diluted into an assay buffer (e.g., 25 mM MES pH 5.5, 125 mM sodium gluconate, and other physiological salts).[8]
-
Inhibition Step: The transfected cells are pre-incubated with the various concentrations of this compound for 5 minutes at room temperature.[8][13]
-
Substrate Addition: A solution containing 100 µM of radiolabeled 14C-uric acid is added to the cells.[8][14]
-
Incubation: The cells are incubated for 10 minutes to allow for the uptake of the radiolabeled uric acid.[8][14]
-
Wash and Lysis: The cells are washed with an ice-cold buffer to stop the uptake and remove any extracellular radiolabeled uric acid. The cells are then lysed.
-
Quantification: The amount of intracellular 14C-uric acid is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to a control group (no inhibitor). The IC50 value is determined by fitting the dose-response data to a non-linear regression model.[12]
Allopurinol: Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase activity by monitoring the production of uric acid from its substrate, xanthine.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Allopurinol in DMSO.[10]
-
Prepare a stock solution of xanthine in 0.1 M NaOH and dilute it to a final concentration of 100 µM in the assay buffer.[10]
-
Prepare the enzyme solution by diluting commercially available xanthine oxidase in 100 mM sodium dihydrogen phosphate buffer (pH 7.5).[10]
-
-
Assay Reaction:
-
In a cuvette or 96-well plate, combine the phosphate buffer, the Allopurinol solution at various concentrations, and the xanthine oxidase enzyme solution (e.g., final concentration of 0.57 mUnit/mL).[10][15]
-
Incubate the mixture for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.[10]
-
-
Initiation and Measurement:
-
Data Analysis:
-
The initial rate of uric acid production (ΔAbs295/min) is calculated for each Allopurinol concentration.
-
The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.
-
The IC50 value is determined from the resulting dose-response curve.[16]
-
References
- 1. Allopurinol - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Allopurinol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 6. Pharmacokinetics, pharmacodynamics, and tolerability of this compound, a selective uric acid reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. herbmedpharmacol.com [herbmedpharmacol.com]
- 11. mdpi.com [mdpi.com]
- 12. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inabj.org [inabj.org]
- 16. 2.4.1. Xanthine Oxidase Assay [bio-protocol.org]
A Comparative Guide to Verinurad and Febuxostat in Preclinical Models of Hyperuricemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Verinurad and febuxostat, two therapeutic agents for hyperuricemia, with a focus on their effects in animal models. While both drugs have demonstrated efficacy in clinical settings, their preclinical evaluation in animal models of hyperuricemia reveals significant differences, primarily due to their distinct mechanisms of action and species-specific potency. This guide will delve into their mechanisms, present available preclinical data for febuxostat, and explain the challenges associated with preclinical efficacy studies of this compound.
Mechanisms of Action: A Tale of Two Pathways
This compound and febuxostat employ fundamentally different strategies to lower serum uric acid levels. Febuxostat acts by inhibiting the production of uric acid, while this compound enhances its excretion.
Febuxostat: A Xanthine Oxidase Inhibitor
Febuxostat is a non-purine selective inhibitor of xanthine oxidase (XO), the enzyme responsible for the final two steps in the purine catabolism pathway that leads to the production of uric acid.[1][2] By blocking XO, febuxostat reduces the synthesis of uric acid from its precursors, hypoxanthine and xanthine.[1] This mechanism is effective in reducing the overall uric acid pool in the body.
This compound: A URAT1 Inhibitor
This compound is a selective uric acid reabsorption inhibitor that targets the urate transporter 1 (URAT1) in the kidneys.[3][4] URAT1 is responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By inhibiting URAT1, this compound promotes the excretion of uric acid in the urine, thereby lowering serum uric acid levels.[3][4] It is important to note that this compound exhibits significantly higher potency for human URAT1 compared to its rodent counterpart, which has implications for its preclinical evaluation in animal models.[3]
Mechanisms of Action of Febuxostat and this compound.
Experimental Protocols in Animal Models of Hyperuricemia
The most common animal model for studying hyperuricemia involves the administration of potassium oxonate, a uricase inhibitor. Uricase is an enzyme present in most mammals, but not in humans, that breaks down uric acid. By inhibiting this enzyme, researchers can induce hyperuricemia in animals like rats and mice.
General Experimental Workflow for Hyperuricemia Studies.
Febuxostat in a Potassium Oxonate-Induced Hyperuricemia Rat Model
A representative study investigating the effect of febuxostat in a rat model of hyperuricemia induced by potassium oxonate is summarized below.
-
Animal Model: Male Wistar rats.
-
Induction of Hyperuricemia: A single intraperitoneal injection of potassium oxonate (250 mg/kg) was administered to induce hyperuricemia.
-
Drug Administration: Febuxostat was administered orally by gavage at a dose of 5 mg/kg.
-
Experimental Groups:
-
Normal Control (Vehicle)
-
Hyperuricemic Control (Potassium Oxonate + Vehicle)
-
Febuxostat-treated (Potassium Oxonate + Febuxostat 5 mg/kg)
-
-
Sampling: Blood samples were collected at various time points (e.g., 0, 1, 3, and 7 days) after drug administration to measure serum uric acid levels.
-
Biochemical Analysis: Serum uric acid concentrations were determined using standard enzymatic methods.
Challenges in Preclinical Efficacy Evaluation of this compound
Therefore, the preclinical development of this compound likely focused on establishing its safety and pharmacokinetic profile in animal models, while its efficacy was more definitively assessed in human clinical trials where the drug target is directly relevant.
Data Presentation: Effects on Serum Uric Acid
The following table summarizes the quantitative data from a representative preclinical study on febuxostat. Due to the reasons outlined above, comparable in vivo efficacy data for this compound in a hyperuricemia animal model is not available for a direct comparison.
Table 1: Effect of Febuxostat on Serum Uric Acid Levels in Potassium Oxonate-Induced Hyperuricemic Rats
| Treatment Group | Day 0 (mg/dL) | Day 1 (mg/dL) | Day 3 (mg/dL) | Day 7 (mg/dL) |
| Normal Control | 1.5 ± 0.2 | 1.6 ± 0.3 | 1.5 ± 0.2 | 1.6 ± 0.3 |
| Hyperuricemic Control | 1.6 ± 0.3 | 4.2 ± 0.5 | 4.5 ± 0.6 | 4.3 ± 0.5* |
| Febuxostat (5 mg/kg) | 1.5 ± 0.2 | 2.1 ± 0.4# | 1.9 ± 0.3# | 1.8 ± 0.3# |
*Data are presented as Mean ± SD. p < 0.05 compared to Normal Control. #p < 0.05 compared to Hyperuricemic Control.
Disclaimer: The data presented in this table is a representative summary based on typical findings in potassium oxonate-induced hyperuricemia models and may not reflect the exact results of a single specific study.
Comparative Summary
This compound and febuxostat represent two distinct and effective approaches to managing hyperuricemia.
-
Febuxostat has a well-established preclinical profile in various animal models of hyperuricemia, demonstrating its efficacy in reducing serum uric acid levels by inhibiting uric acid production.[5][6] The potassium oxonate-induced hyperuricemia model in rats is a standard method to evaluate the in vivo activity of xanthine oxidase inhibitors like febuxostat.
-
This compound , on the other hand, presents a challenge for direct efficacy evaluation in traditional rodent models due to its species-specific high potency for the human URAT1 transporter.[3] While preclinical animal studies are crucial for assessing the safety and pharmacokinetics of this compound, its profound uric acid-lowering effect is most accurately demonstrated in human subjects.
For researchers and drug development professionals, this comparison highlights the importance of understanding the molecular target and its potential species differences when designing and interpreting preclinical studies. While both this compound and febuxostat are valuable tools in the management of hyperuricemia, their preclinical development pathways and the nature of the available animal model data differ significantly.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. A semi-mechanistic exposure–response model to assess the effects of this compound, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout PMID: 28386072 | MCE [medchemexpress.cn]
- 4. This compound (RDEA3170) / AstraZeneca [delta.larvol.com]
- 5. A semi-mechanistic exposure-response model to assess the effects of this compound, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the potency and selectivity of Verinurad versus probenecid for URAT1
An Objective Comparison of Verinurad and Probenecid for URAT1 Inhibition
Introduction
Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the regulation of serum uric acid (sUA) levels.[1] Located on the apical membrane of proximal tubule cells in the kidneys, URAT1 is responsible for the majority of urate reabsorption from the glomerular filtrate back into the bloodstream.[1][2] Inhibition of URAT1 is a primary therapeutic strategy for managing hyperuricemia, a condition characterized by elevated sUA levels and a key factor in the pathogenesis of gout. By blocking urate reabsorption, URAT1 inhibitors increase the fractional excretion of uric acid, thereby lowering sUA concentrations.[2][3][4]
This guide provides a detailed comparison of two URAT1 inhibitors: this compound, a modern, selective inhibitor, and probenecid, a long-established, non-selective uricosuric agent. The comparison focuses on their respective potency and selectivity for URAT1, supported by experimental data, to inform researchers and drug development professionals.
Potency and Selectivity Comparison
This compound is a highly potent and specific inhibitor of human URAT1, demonstrating significantly greater potency than probenecid.[1][5][6][7] In vitro studies report an IC50 value for this compound of approximately 25 nM.[1][5][6][8] In contrast, probenecid is a less potent inhibitor of URAT1 with a reported IC50 of 22 µM.[2] This indicates that this compound is approximately 880-fold more potent than probenecid at inhibiting URAT1.
Furthermore, this compound exhibits high selectivity for URAT1 over other renal transporters. Its inhibitory activity against Organic Anion Transporter 1 (OAT1) and Organic Anion Transporter 4 (OAT4) is substantially lower, with IC50 values of 4.6 µM and 5.9 µM, respectively.[8][9] This represents a selectivity ratio of over 180-fold for URAT1 compared to these other transporters. Probenecid, conversely, is a non-selective inhibitor that interacts with multiple anion transporters, including OAT1, OAT3, and Glucose Transporter 9 (GLUT9), in addition to URAT1.[3][4][10] Probenecid has been shown to inhibit OAT1 and OAT3 more potently than it inhibits URAT1, which contributes to its broader range of drug-drug interactions.[10][11]
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and probenecid against URAT1 and other relevant organic anion transporters.
| Compound | Target Transporter | IC50 | Selectivity Ratio (IC50 OAT / IC50 URAT1) |
| This compound | URAT1 | 25 nM [1][6][8] | - |
| OAT1 | 4,600 nM (4.6 µM)[8][9] | ~184x | |
| OAT4 | 5,900 nM (5.9 µM)[8][9] | ~236x | |
| Probenecid | URAT1 | 22,000 nM (22 µM) [2] | - |
| OAT1 | More potent inhibition than URAT1[11] | <1x | |
| OAT3 | More potent inhibition than URAT1[11] | <1x | |
| GLUT9 | Inhibitory activity[3][4][10] | Not specified |
Experimental Protocols
The data presented above were derived from specific in vitro assays designed to measure the inhibition of transporter activity.
URAT1 Inhibition Assay
The potency of inhibitors against URAT1 is commonly determined using a cell-based uric acid uptake assay.
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293T) cells are cultured under standard conditions. The cells are then transiently transfected with a plasmid vector containing the full-length cDNA for human URAT1 (hURAT1). Control cells are transfected with an empty vector.[7]
-
Assay Preparation: 24 hours post-transfection, the cells are seeded into poly-D-lysine-coated 96-well plates and grown for another 24 hours.
-
Inhibition and Uptake: The cell monolayers are washed with a pre-warmed buffer (e.g., Hanks’ Balanced Salt Solution). The cells are then incubated for 10-15 minutes in the buffer containing various concentrations of the test inhibitor (this compound or probenecid).
-
Substrate Addition: Following the pre-incubation with the inhibitor, radiolabeled [14C]-uric acid is added to each well, and the cells are incubated for a specified time (e.g., 5-10 minutes) to allow for transporter-mediated uptake.
-
Termination and Lysis: The uptake process is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed using a suitable lysis buffer (e.g., containing 0.1 N NaOH).
-
Quantification and Analysis: The amount of radiolabeled uric acid taken up by the cells is quantified using a scintillation counter. The specific uptake mediated by URAT1 is calculated by subtracting the uptake in empty vector-transfected cells from that in hURAT1-transfected cells. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.
Transporter Selectivity Assays (OAT1/OAT4)
The selectivity of the compounds is assessed using similar cell-based uptake assays, but with cells expressing the respective transporters (e.g., hOAT1 or hOAT4) and their specific substrates.
-
Cell Lines: Stably or transiently transfected HEK-293 cells expressing hOAT1 or hOAT4 are used.
-
Substrates: Radiolabeled substrates specific to each transporter are used. For example, [3H]-para-aminohippurate (PAH) for OAT1 and [3H]-estrone-3-sulfate (E3S) for OAT4.
-
Assay Procedure: The protocol is analogous to the URAT1 assay. Cells are pre-incubated with varying concentrations of this compound or probenecid, followed by the addition of the specific radiolabeled substrate.
-
Data Analysis: The inhibition of substrate uptake is measured, and IC50 values are calculated to determine the potency of the compounds against these off-target transporters.
Mechanism of Action and Binding
Both this compound and probenecid act as competitive inhibitors of URAT1.[5][6] A radiolabeled this compound binding assay demonstrated that other URAT1 inhibitors, including probenecid and benzbromarone, competitively inhibit the binding of this compound to the transporter.[5][6] This suggests that these inhibitors, despite their vast differences in potency and chemical structure, bind to a common or overlapping site within the transporter's substrate channel, sterically hindering the passage of uric acid.[5][6]
Caption: Mechanism of URAT1 inhibition in the renal proximal tubule.
Conclusion
The experimental data clearly demonstrate that this compound is a significantly more potent and selective inhibitor of URAT1 compared to probenecid. Its high potency (IC50 = 25 nM) and specificity, with over 180-fold selectivity against OAT1 and OAT4, distinguish it from the non-selective profile of probenecid (URAT1 IC50 = 22 µM).[2][8][9] While both drugs competitively inhibit URAT1, the superior potency and selectivity of this compound represent a more targeted approach to reducing serum uric acid, potentially offering an improved benefit-risk profile with fewer off-target effects and drug-drug interactions. This makes this compound and other selective URAT1 inhibitors a key area of focus in the development of modern therapies for hyperuricemia and gout.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of high affinity inhibition of the human urate transporter URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 4. explorationpub.com [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound - Cayman Chemical [bioscience.co.uk]
- 10. Frontiers | Review of Urate-Lowering Therapeutics: From the Past to the Future [frontiersin.org]
- 11. mdpi.com [mdpi.com]
Competitive Binding of Uricosurics: A Comparative Analysis of Benzbromarone and Verinurad
A detailed examination of the in-vitro competitive binding affinities of Benzbromarone and Verinurad for the uric acid transporter 1 (URAT1), providing researchers, scientists, and drug development professionals with essential data for informed decision-making in gout and hyperuricemia research.
Benzbromarone and this compound are both potent uricosuric agents that effectively lower serum uric acid levels by inhibiting the URAT1 transporter, a key protein responsible for uric acid reabsorption in the kidneys.[1][2][3][4] Understanding the nuances of their interaction with URAT1 is crucial for the development of next-generation therapies for hyperuricemia and gout. This guide provides a comparative analysis of their competitive binding characteristics, supported by experimental data and detailed protocols.
Quantitative Comparison of Binding Affinities
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Benzbromarone and this compound against the URAT1 transporter, as determined by in-vitro assays. A lower IC50 value indicates a higher binding affinity and greater potency.
| Compound | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | 25 | HEK293 | Urate Transport Inhibition | [3][5][6] |
| This compound | 150 | Humanized Rat URAT1EM | Urate Transport Inhibition | [7] |
| Benzbromarone | 60 | HEK293 | [3H]-Verinurad Competition | [8] |
| Benzbromarone | 425 | Humanized Rat URAT1EM | Urate Transport Inhibition | [7] |
Note: IC50 values can vary between different experimental setups, including the cell line used and the specific assay protocol. The data presented here is for comparative purposes.
Mechanism of Action: Competitive Inhibition of URAT1
Both Benzbromarone and this compound exert their uricosuric effect by competitively inhibiting the URAT1 transporter located on the apical membrane of renal proximal tubule cells.[1][2] This inhibition prevents the reabsorption of uric acid from the glomerular filtrate back into the bloodstream, thereby increasing its excretion in the urine and lowering serum uric acid levels.[1]
Experimental evidence strongly suggests that these two inhibitors bind to a common site within the core of the URAT1 transporter, sterically hindering the passage of uric acid.[3][5] A study utilizing radiolabeled this compound demonstrated that Benzbromarone, along with other URAT1 inhibitors like sulfinpyrazone and probenecid, competitively inhibits the binding of this compound to URAT1.[3][5][6] This directly supports a competitive binding mechanism at the same or an overlapping binding site.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol outlines a typical competitive radioligand binding assay to determine the binding affinity of a test compound (e.g., Benzbromarone) against a target receptor (URAT1) using a radiolabeled ligand (e.g., [3H]-Verinurad).[9]
1. Membrane Preparation:
- Culture HEK293T cells transiently or stably expressing human URAT1.
- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]
- Centrifuge the homogenate to pellet the cell membranes.[10]
- Wash the membrane pellet and resuspend it in a suitable assay buffer.[10]
- Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[10]
2. Assay Procedure:
- In a 96-well plate, add a fixed concentration of the radiolabeled ligand ([3H]-Verinurad) to each well.[9]
- Add increasing concentrations of the unlabeled test compound (Benzbromarone) to the wells.[9]
- Initiate the binding reaction by adding the prepared cell membranes containing URAT1 to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[10]
3. Separation and Detection:
- Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester, which separates the bound radioligand from the free radioligand.[9][10]
- Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]
- Dry the filters and add a scintillation cocktail.[10]
- Measure the radioactivity on the filters using a scintillation counter.[10]
4. Data Analysis:
- Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
- Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis.[11]
- Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.[10]
Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
MembranePrep [label="Prepare URAT1-\nexpressing cell membranes", fillcolor="#F1F3F4", fontcolor="#202124"];
AssaySetup [label="Set up 96-well plate:\n- Radiolabeled Ligand\n- Unlabeled Competitor\n- Membranes", fillcolor="#F1F3F4", fontcolor="#202124"];
Incubation [label="Incubate to reach\nbinding equilibrium", fillcolor="#FBBC05", fontcolor="#202124"];
Filtration [label="Separate bound from\nfree ligand via filtration", fillcolor="#F1F3F4", fontcolor="#202124"];
Detection [label="Measure radioactivity\nof bound ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Analysis [label="Analyze data to\ndetermine IC50 and Ki", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> MembranePrep;
MembranePrep -> AssaySetup;
AssaySetup -> Incubation;
Incubation -> Filtration;
Filtration -> Detection;
Detection -> Analysis;
Analysis -> End;
}
Concluding Remarks
Both Benzbromarone and this compound are effective inhibitors of the URAT1 transporter, acting through a competitive binding mechanism. The provided data indicates that this compound generally exhibits a higher potency in in-vitro assays. However, it is important to note that Benzbromarone has been associated with reports of hepatotoxicity, which has limited its clinical use in some regions.[1][4][12][13] this compound, while potent, has been primarily investigated in combination with xanthine oxidase inhibitors in clinical trials.[14][15][16] The choice between these or other uricosuric agents in a research or clinical setting should be guided by a comprehensive evaluation of their efficacy, safety profiles, and the specific patient population.
References
- 1. What is the mechanism of Benzbromarone? [synapse.patsnap.com]
- 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of Benzbromarone? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. revvity.com [revvity.com]
- 12. ClinPGx [clinpgx.org]
- 13. Benzbromarone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacodynamic and pharmacokinetic effects and safety of this compound in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound combined with febuxostat in Japanese adults with gout or asymptomatic hyperuricaemia: a phase 2a, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Study of this compound and Allopurinol in Patients with Chronic Kidney Disease and Hyperuricaemia [astrazenecaclinicaltrials.com]
Validating the selectivity of Verinurad for URAT1 over other organic anion transporters
For Researchers, Scientists, and Drug Development Professionals
Verinurad (also known as RDEA3170) is a selective uric acid reabsorption inhibitor (SURI) that has demonstrated significant promise in the management of hyperuricemia and gout. Its therapeutic efficacy lies in its potent and specific inhibition of the urate transporter 1 (URAT1), a key protein responsible for the reabsorption of uric acid in the kidneys. This guide provides a comprehensive comparison of this compound's selectivity for URAT1 over other clinically relevant organic anion transporters (OATs), supported by quantitative data and detailed experimental protocols.
Unparalleled Selectivity Profile of this compound
In vitro studies have consistently highlighted this compound's exceptional selectivity for URAT1. The inhibitory activity of this compound, as measured by the half-maximal inhibitory concentration (IC50), is significantly more potent against URAT1 compared to other organic anion transporters such as OAT1 and OAT4.
One key study demonstrated that this compound inhibits human URAT1 with an IC50 of 25 nM. In stark contrast, its inhibitory potency against the related transporters OAT1 and OAT4 was found to be in the micromolar range, with IC50 values of 4.6 µM and 5.9 µM, respectively. This represents an approximately 184-fold and 236-fold greater selectivity for URAT1 over OAT1 and OAT4, respectively. Another study reported a similarly potent IC50 of 40 nM for this compound against URAT1.
This high degree of selectivity is crucial for a favorable safety profile, as off-target inhibition of other transporters like OAT1 and OAT3 can lead to undesirable drug-drug interactions and potential toxicity.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound against URAT1 and other relevant organic anion transporters.
| Transporter | Substrate Used in Assay | This compound IC50 (µM) | Fold Selectivity vs. URAT1 | Reference |
| URAT1 | 14C-Uric Acid | 0.025 | 1x | |
| OAT1 | Carboxyfluorescein | 4.6 | ~184x | |
| OAT4 | Carboxyfluorescein | 5.9 | ~236x |
Deciphering the Experimental Approach: A Detailed Look at the Protocols
The determination of this compound's selectivity was achieved through rigorous in vitro transport assays utilizing human embryonic kidney (HEK-293T) cells engineered to express the specific transporters of interest.
Cell Culture and Transfection
HEK-293T cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. For the transporter inhibition assays, these cells were transiently transfected with plasmids containing the cDNA for either human URAT1, OAT1, or OAT4.
URAT1 Inhibition Assay
The inhibitory effect of this compound on URAT1-mediated transport was assessed using a radiolabeled substrate.
-
Substrate: 14C-labeled uric acid.
-
Assay Procedure:
-
Transfected HEK-293T cells expressing URAT1 were seeded in 24-well plates.
-
The cells were washed with a pre-warmed Krebs-Henseleit buffer.
-
Cells were then pre-incubated for a short period with varying concentrations of this compound.
-
The transport reaction was initiated by adding the 14C-uric acid substrate to the wells.
-
After a defined incubation period, the uptake was terminated by washing the cells with ice-cold buffer to remove the extracellular substrate.
-
The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter to quantify the amount of transported uric acid.
-
The IC50 value was calculated by plotting the percentage of inhibition against the logarithm of this compound concentration.
-
OAT1 and OAT4 Inhibition Assays
A similar experimental setup was employed to evaluate the inhibitory activity of this compound against OAT1 and OAT4, with the key difference being the use of a fluorescent substrate.
-
Substrate: Carboxyfluorescein.
-
Assay Procedure:
-
HEK-293T cells expressing either OAT1 or OAT4 were prepared in 96-well plates.
-
Following a wash step, the cells were incubated with different concentrations of this compound.
-
Carboxyfluorescein was then added to initiate the transport.
-
After incubation, the cells were washed to remove the external fluorescent substrate.
-
The intracellular fluorescence was measured using a fluorescence plate reader.
-
The IC50 values were determined by analyzing the dose-response curves.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity of this compound for URAT1 over other organic anion transporters.
Caption: Experimental workflow for assessing this compound's selectivity.
Conclusion
The presented data unequivocally establishes the superior selectivity of this compound for the URAT1 transporter over other organic anion transporters like OAT1 and OAT4. This high degree of specificity, validated through robust in vitro experimental protocols, underscores this compound's potential as a targeted and safe therapeutic agent for the treatment of hyperuricemia and gout. The detailed methodologies provided in this guide offer a framework for researchers to conduct similar comparative studies in the field of drug discovery and development.
A comparative analysis of Verinurad's pharmacological effects across different species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pharmacological effects of Verinurad (also known as RDEA3170), a selective inhibitor of the uric acid transporter 1 (URAT1). The following sections detail its mechanism of action, comparative efficacy, pharmacokinetics, and safety across different species, with a focus on human data from clinical trials and in vitro comparisons. While extensive human data is available, detailed in vivo preclinical data in other species is limited in the public domain.
Mechanism of Action: URAT1 Inhibition
This compound is a novel, orally active, and selective URAT1 inhibitor.[1] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[1] By inhibiting URAT1, this compound increases the excretion of uric acid in the urine, thereby lowering serum uric acid (sUA) levels.[1] This mechanism of action makes it a potential treatment for hyperuricemia and gout.[1]
The potency of this compound's URAT1 inhibition has been shown to be highly species-dependent. In vitro studies have demonstrated that this compound is a potent inhibitor of human URAT1 with a half-maximal inhibitory concentration (IC50) of 25 nM.[2] In stark contrast, its potency against rat URAT1 is more than 1000-fold lower.[2] This significant difference in potency is attributed to specific amino acid residues within the URAT1 transporter protein, particularly Ser-35, Phe-365, and Ile-481 in human URAT1, which are not conserved in the rat ortholog.[2]
dot
Caption: Mechanism of action of this compound.
Comparative Efficacy
The primary pharmacodynamic effect of this compound is the reduction of serum uric acid (sUA) levels. This effect has been extensively studied in human clinical trials.
In Vitro Potency
| Species | Transporter | IC50 | Reference |
| Human | URAT1 | 25 nM | [2] |
| Rat | URAT1 | >25,000 nM (>1000-fold less potent than human) | [2] |
| Human | URAT1EM (engineered) | 150 nM | [1] |
Human Clinical Trials: Reduction in Serum Uric Acid
This compound has demonstrated a dose-dependent reduction in sUA in healthy volunteers and patients with gout across various ethnic populations.
| Population | Study Phase | This compound Dose | sUA Reduction from Baseline | Reference |
| Healthy Adult Males (US) | Phase I (Single Dose) | 40 mg | Up to 62% | [1] |
| Healthy Adult Males (US) | Phase I (Multiple Doses) | 10 mg | Up to 61% | [1] |
| Gout Patients (US/White) | Phase II | 5 mg | -17.5% | [3] |
| 10 mg | -29.1% | [3] | ||
| 12.5 mg | -34.4% | [3] | ||
| Gout/Hyperuricemia Patients (Japanese) | Phase II | 5 mg | -31.7% | [3] |
| 10 mg | -51.7% | [3] | ||
| 12.5 mg | -55.8% | [3] |
Comparative Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in humans. While direct comparative in vivo data from other species is not publicly available, some high-level information on bioavailability in animal models has been mentioned in the literature.
| Parameter | Human (Healthy Adult Males) | Animal Models (Unpublished Data) |
| Bioavailability | ~64% (10 mg oral dose) | 57% to 80% (rats, dogs, and monkeys) |
| Time to Maximum Concentration (Tmax) | 0.5 - 1.25 hours (fasted) | Not Available |
| Terminal Half-life | ~15 hours | Not Available |
| Effect of Food | Decreased AUC by 23% and Cmax by 37%-53% | Not Available |
Pharmacokinetic Parameters in Different Human Populations (10 mg Multiple Doses)
| Parameter | Japanese Subjects | Non-Asian Subjects | Reference |
| Cmax | 38% higher | - | [4] |
| AUC | 23% higher | - | [4] |
Note: The differences in Cmax and AUC between Japanese and non-Asian subjects were largely attributed to differences in body weight.[4]
Experimental Protocols
In Vitro URAT1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human and rat URAT1.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK-293T) cells are cultured in appropriate media. The cells are then transfected with expression vectors containing the cDNA for either human URAT1 or rat URAT1.
-
Uric Acid Uptake Assay:
-
Transfected cells are seeded in multi-well plates.
-
Cells are washed and incubated with a buffer solution.
-
Various concentrations of this compound are added to the wells.
-
Radiolabeled [14C]-uric acid is then added to initiate the uptake reaction.
-
After a defined incubation period, the uptake is stopped by washing the cells with an ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of uric acid uptake at each this compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve.
dot
Caption: In vitro URAT1 inhibition assay workflow.
Human Phase I Clinical Trial Protocol (Single and Multiple Ascending Dose)
Objective: To evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound in healthy adult male subjects.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.
-
Participants: Healthy adult male subjects.
-
Dosing:
-
Single Ascending Dose: Subjects receive a single oral dose of this compound or placebo at escalating dose levels.
-
Multiple Ascending Dose: Subjects receive once-daily oral doses of this compound or placebo for a specified duration (e.g., 10 days) at escalating dose levels.
-
-
Sample Collection:
-
Pharmacokinetics (PK): Serial blood samples are collected at predefined time points before and after dosing to measure plasma concentrations of this compound.
-
Pharmacodynamics (PD): Blood and urine samples are collected to measure serum uric acid (sUA) and urinary uric acid excretion.
-
-
Bioanalytical Methods: Validated analytical methods (e.g., LC-MS/MS) are used to quantify this compound and uric acid concentrations in plasma and urine.
-
Safety Assessments: Safety is monitored through the recording of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Data Analysis: PK parameters (Cmax, AUC, Tmax, half-life) and PD parameters (change in sUA and urinary uric acid) are calculated and analyzed statistically.
dot
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A semi-mechanistic exposure–response model to assess the effects of this compound, a potent URAT1 inhibitor, on serum and urine uric acid in patients with hyperuricemia-associated diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and pharmacokinetic effects and safety of this compound in combination with allopurinol in adults with gout: a phase IIa, open-label study - PMC [pmc.ncbi.nlm.nih.gov]
Verinurad: An In Vitro Comparative Analysis of a Potent Uricosuric Agent
For Researchers, Scientists, and Drug Development Professionals: A comprehensive in vitro comparison of Verinurad with other prominent uricosuric agents, supported by experimental data and detailed methodologies.
This compound (RDEA3170) is a selective uric acid reabsorption inhibitor (SURI) that has demonstrated significant potency in in vitro studies. This guide provides a detailed comparison of this compound with other key uricosuric agents—benzbromarone, probenecid, lesinurad, and dotinurad—focusing on their in vitro performance in inhibiting critical transporters involved in uric acid homeostasis.
Quantitative Comparison of Inhibitory Activity
The in vitro potency and selectivity of this compound and its comparators were assessed by determining their half-maximal inhibitory concentrations (IC50) against the primary urate transporter, URAT1, as well as the organic anion transporters OAT1 and OAT3, which are often associated with off-target effects and drug-drug interactions.
| Compound | URAT1 IC50 (µM) | OAT1 IC50 (µM) | OAT3 IC50 (µM) | Selectivity for URAT1 over OAT1 | Selectivity for URAT1 over OAT3 |
| This compound | 0.025[1][2] | 4.6[1] | >100 | ~184-fold | >4000-fold |
| Benzbromarone | 0.22 - 0.44[3] | >100 | >100 | >227-fold | >227-fold |
| Probenecid | 22[1] | - | - | - | - |
| Lesinurad | 3.53 - 7.18[4][5] | 3.9[4] | 3.54[4] | ~1.1-fold | ~1.0-fold |
| Dotinurad | 0.0372 | 4.08 | 1.32 | ~110-fold | ~35-fold |
Note: IC50 values can vary between different experimental setups. The data presented here is compiled from multiple sources to provide a comparative overview.
Mechanism of Action: Competitive Inhibition of URAT1
In vitro studies have elucidated that this compound and other uricosuric agents like benzbromarone, sulfinpyrazone, and probenecid act as competitive inhibitors of URAT1.[1][2] They bind to a common site within the transporter, thereby sterically hindering the passage of uric acid.[1]
Caption: Competitive inhibition of the URAT1 transporter by this compound and other uricosuric agents, preventing uric acid reabsorption.
Experimental Protocols
The determination of the in vitro inhibitory activity of these compounds generally follows a standardized workflow. The methodologies cited in the supporting literature predominantly utilize cell-based assays with HEK293 (Human Embryonic Kidney 293) cells.
Key Experimental Steps:
-
Cell Culture and Transfection: HEK293T cells are cultured and then transiently or stably transfected with plasmids expressing the human URAT1, OAT1, or OAT3 transporter.[6] Control cells are typically transfected with an empty vector.
-
Uptake Assay:
-
Transfected cells are seeded in multi-well plates.
-
The cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, benzbromarone) for a short period (e.g., 5-30 minutes).[3][7]
-
A solution containing a labeled substrate, typically [14C]-uric acid for URAT1 assays, is added to the cells.[1]
-
The uptake of the labeled substrate is allowed to proceed for a defined time (e.g., 10-30 minutes).[3][7]
-
-
Measurement and Analysis:
-
The uptake process is stopped by washing the cells with a cold buffer.
-
The cells are lysed, and the amount of intracellular radiolabeled substrate is quantified using scintillation counting.
-
The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[3]
-
Caption: A generalized experimental workflow for determining the in vitro inhibitory activity of uricosuric agents on URAT1.
Discussion of In Vitro Findings
The compiled in vitro data highlights this compound's exceptional potency against URAT1, with an IC50 value in the nanomolar range, making it significantly more potent than probenecid and lesinurad.[1][4][5] While benzbromarone also demonstrates high potency, this compound appears to have a superior selectivity profile, particularly concerning OAT3.[1] Lesinurad, in contrast, shows similar inhibitory activity against both URAT1 and the OATs, suggesting a lower selectivity. Dotinurad also exhibits high potency for URAT1 with good selectivity over OAT1, but less so over OAT3 compared to this compound.
The high selectivity of this compound for URAT1 over OAT1 and OAT3 is a crucial characteristic, as inhibition of the latter transporters is associated with a higher risk of drug-drug interactions.[8] This in vitro profile suggests that this compound has the potential for a favorable safety and drug-drug interaction profile in clinical settings.
References
- 1. Discovery and characterization of this compound, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]
- 7. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
Safety Operating Guide
Safeguarding Health and the Environment: Proper Disposal of Verinurad
For researchers, scientists, and drug development professionals handling Verinurad, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This compound, a urate transporter inhibitor, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, mandating stringent disposal protocols to mitigate potential hazards.[1] Adherence to these procedures is essential not only for regulatory compliance but also for upholding a commitment to safety that extends beyond the laboratory.
Chemical and Physical Properties of this compound
A clear understanding of this compound's properties is foundational to its safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C20H16N2O2S | PubChem[2] |
| Molecular Weight | 348.42 g/mol | DC Chemicals[1] |
| CAS Number | 1352792-74-5 | DC Chemicals[1] |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | DC Chemicals[1] |
| Precautionary Statements | P273: Avoid release to the environmentP501: Dispose of contents/ container to an approved waste disposal plant | DC Chemicals[1] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel.
1. Segregation and Collection:
-
Do not mix this compound waste with general laboratory or municipal trash.
-
Collect all solid waste, including unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, spatulas), in a designated, clearly labeled, and sealed hazardous waste container.[3][4]
-
For liquid waste containing this compound, use a dedicated, leak-proof hazardous waste container.
2. Labeling:
-
The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its associated hazards (e.g., "Toxic," "Environmental Hazard").
3. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[1]
-
Ensure the storage area is well-ventilated.
4. Disposal:
-
The primary and mandated disposal method for this compound is through an approved and licensed hazardous waste disposal facility .[1]
-
The most common treatment for pharmaceutical waste is incineration at a permitted facility.[4][5]
-
Never dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination.[4][6] The environmental hazard classification (H410) underscores the critical importance of this step.[1]
5. Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the guiding principle is adherence to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) for hazardous waste.[4][5] Facilities generating pharmaceutical waste are required to follow these federal and any additional state or local regulations.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
- 1. This compound|1352792-74-5|MSDS [dcchemicals.com]
- 2. This compound | C20H16N2O2S | CID 54767229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
